molecular formula C9H16N2O B595238 3-T-Butyl-1-(2-hydroxyethyl)pyrazole CAS No. 1255574-70-9

3-T-Butyl-1-(2-hydroxyethyl)pyrazole

Cat. No.: B595238
CAS No.: 1255574-70-9
M. Wt: 168.24
InChI Key: IBOFWWFXTWVQTR-UHFFFAOYSA-N
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Description

3-T-Butyl-1-(2-hydroxyethyl)pyrazole is a functionalized pyrazole derivative designed for medicinal chemistry and drug discovery research. The pyrazole scaffold is a privileged structure in pharmaceutical development, known for its diverse biological activities and presence in several approved drugs . The tert-butyl group is a common motif that can influence the compound's metabolic stability and binding affinity to biological targets . The 2-hydroxyethyl side chain at the N-1 position provides a versatile handle for further chemical modification, allowing researchers to synthesize more complex molecules or conjugates for structure-activity relationship (SAR) studies. Pyrazole-based compounds have demonstrated a broad spectrum of pharmacological properties, with significant focus on their potential as anti-inflammatory and anticancer agents . Some mechanisms of action for related pyrazole compounds include the selective inhibition of cyclooxygenase-2 (COX-2) and the induction of cell cycle arrest and apoptosis in various cancer cell lines . This combination of features makes 3-T-Butyl-1-(2-hydroxyethyl)pyrazole a valuable intermediate for researchers developing novel therapeutic candidates. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-tert-butylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-9(2,3)8-4-5-11(10-8)6-7-12/h4-5,12H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOFWWFXTWVQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681977
Record name 2-(3-tert-Butyl-1H-pyrazol-1-yl)ethan-1-ol
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Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-70-9
Record name 1H-Pyrazole-1-ethanol, 3-(1,1-dimethylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-tert-Butyl-1H-pyrazol-1-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mass spectrometry of 3-T-Butyl-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Characterization of 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole: A Mass Spectrometry Guide

Executive Summary

This technical guide details the mass spectrometric behavior of 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole (CAS: 68692-99-9 / Generic Analogues), a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and agrochemicals.

The presence of a bulky lipophilic tert-butyl group at position 3 and a polar hydroxyethyl tail at position 1 creates a unique ionization profile. This guide synthesizes mechanistic fragmentation logic with practical LC-MS/GC-MS protocols to assist analytical scientists in structural confirmation and impurity profiling.

Physicochemical Profile & Ionization Strategy

The molecule (


) exhibits amphiphilic properties. The pyrazole ring provides a basic nitrogen (N2) suitable for protonation, while the hydroxyethyl group offers a site for dehydration.
PropertyValueMass Spec Implication
Molecular Weight 168.24 g/mol EI Parent:

168 (

)ESI Parent:

169 (

)
LogP ~1.8 (Predicted)Suitable for Reverse Phase (C18) chromatography.
pKa (Conj. Acid) ~2.5 - 3.0Requires acidic mobile phase (pH < 3) for efficient ESI+ ionization.
Key Moieties tert-Butyl, HydroxyethylDominant fragmentation drivers (Methyl loss, Water loss).
Ionization Mode Selection
  • LC-MS (ESI+): The preferred method for purity analysis and pharmacokinetic (PK) studies. The basic pyrazole nitrogen accepts a proton readily.

  • GC-MS (EI): Recommended for structural elucidation. The hard ionization energy (70 eV) induces informative fragmentation in the alkyl side chains.

Fragmentation Mechanisms (EI & ESI)

The fragmentation of 3-tert-butyl-1-(2-hydroxyethyl)pyrazole is governed by the stability of the resulting carbocations.

A. Electron Impact (EI) – 70 eV

In EI, the molecular ion (


, 

168) is formed but is often short-lived due to the labile nature of the tert-butyl and hydroxyethyl groups.
  • 
    -Cleavage (t-Butyl Group):  The most dominant pathway is the loss of a methyl radical (
    
    
    
    , 15 Da) from the tert-butyl group. This forms a resonance-stabilized cation at
    
    
    153
    . This is typically the Base Peak (100% abundance).
  • McLafferty-like Rearrangement: The hydroxyethyl chain can undergo rearrangement, eliminating formaldehyde (

    
    ) or ethylene oxide equivalents, though simple bond fission is more common.
    
  • Dehydration: Loss of water (

    
    , 18 Da) from the hydroxyethyl tail yields 
    
    
    
    150
    .
B. Electrospray Ionization (ESI+) – CID MS/MS

In Collision-Induced Dissociation (CID), the protonated precursor (


, 

169) fragments via even-electron pathways.
  • Dehydration (

    
    ):  The hydroxyl group is easily protonated and eliminated as water, generating a peak at 
    
    
    
    151
    . This is often the primary daughter ion at low collision energies (10-20 eV).
  • Loss of Isobutene (

    
    ):  At higher collision energies, the tert-butyl group eliminates isobutene (
    
    
    
    ) via a retro-Ene mechanism, leaving a protonated pyrazole core at
    
    
    113
    .
Visualized Fragmentation Pathway

Fragmentation Parent Precursor [M+H]+ m/z 169 Frag1 Dehydration [M+H - H2O]+ m/z 151 Parent->Frag1 - H2O (18 Da) Low CE Frag2 Isobutene Loss [M+H - C4H8]+ m/z 113 Parent->Frag2 - Isobutene (56 Da) High CE Frag3 Combined Loss [M+H - H2O - C4H8]+ m/z 95 Frag1->Frag3 - Isobutene Frag2->Frag3 - H2O

Caption: Proposed ESI+ MS/MS fragmentation pathway for 3-tert-butyl-1-(2-hydroxyethyl)pyrazole showing parallel losses of water and isobutene.

Experimental Protocols

To ensure reproducibility, the following protocols are designed to separate the target analyte from potential regioisomers (e.g., 5-tert-butyl isomer).

Method A: High-Performance Liquid Chromatography (LC-MS)
  • System: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm). Reasoning: Core-shell technology provides high resolution for structural isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B[1]

    • 7.0 min: 95% B[1]

    • 7.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • MS Source (ESI):

    • Gas Temp: 350°C

    • Nebulizer: 45 psi

    • Capillary Voltage: 3500 V

Method B: Impurity Profiling (Regioisomer Distinction)

A common synthetic impurity is 5-tert-butyl-1-(2-hydroxyethyl)pyrazole . While MS spectra are nearly identical, the 5-tert-butyl isomer experiences "steric clash" between the bulky t-butyl group and the N-hydroxyethyl group.

  • Result: The 5-isomer is more sterically strained and typically elutes earlier than the 3-isomer on C18 columns due to a slightly larger effective hydrated radius and reduced planar interaction with the stationary phase.

Analytical Workflow Logic

The following diagram illustrates the decision matrix for analyzing this compound, ensuring data integrity from sample prep to spectral interpretation.

Workflow Sample Crude Reaction Mix Prep Dilution (MeOH) 0.1 mg/mL Sample->Prep LC UPLC Separation (C18 Column) Prep->LC MS Q-TOF / Orbitrap (ESI+) LC->MS Gradient Elution Data Data Analysis MS->Data Extract Ion Chromatogram (m/z 169.13) Decision Isomer Check Data->Decision ResultA Target Confirmed (Late Eluter) Decision->ResultA RT Match ResultB Regioisomer Found (Early Eluter) Decision->ResultB RT Mismatch

Caption: Analytical workflow for separating and identifying the target pyrazole from synthetic byproducts.

References

  • Alkylation of Pyrazoles & Regioselectivity

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[2]

    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Fragmentation of t-Butyl Groups

    • Title: Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.[3]

    • Source: Journal of Mass Spectrometry (Wiley).
    • URL:[Link]

  • General Pyrazole Mass Spectrometry

    • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[4]

    • Source: ResearchG
    • URL:[Link]

  • LC-MS Method Development for N-Heterocycles

    • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles.
    • Source: Analytical and Bioanalytical Chemistry (Springer).
    • URL:[Link]

Sources

Physical and Chemical Properties of Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole (1,2-diazole) derivatives represent a privileged scaffold in medicinal chemistry and advanced materials science.[1][2] Unlike their 1,3-isomer (imidazole), pyrazoles exhibit unique distinct physicochemical properties driven by the adjacency of their nitrogen atoms. This guide dissects the structural dynamics, synthetic pathways, and reactivity profiles of pyrazoles, providing a rigorous framework for their application in high-affinity ligand design and pharmacophore optimization.

Structural Fundamentals: The Tautomeric Equilibrium

The defining characteristic of N-unsubstituted pyrazoles is annular tautomerism . This is not merely a structural curiosity but a critical determinant of ligand-protein binding affinity. In solution, the proton oscillates between N1 and N2, creating a dynamic equilibrium that complicates NMR analysis and crystal engineering.

Mechanistic Insight

The equilibrium is governed by the electronic nature of substituents at positions C3 and C5.[3]

  • Electron-Withdrawing Groups (EWGs): Stabilize the tautomer where the substituent is at position 3 (remote from the NH proton) to minimize repulsion.

  • Electron-Donating Groups (EDGs): Often favor the 5-substituted tautomer due to hydrogen bond stabilization or steric factors, though solvent polarity plays a massive role.

Why this matters: In drug design, a protein binding pocket may select a specific tautomer. If the energy penalty to desolvate and freeze the "wrong" tautomer is too high, potency is lost.

Visualization of Tautomeric Shift

The following diagram illustrates the proton migration and the resulting change in substituent numbering (3- vs 5-position), which is a common source of confusion in nomenclature.

PyrazoleTautomerism TautomerA 1H-Pyrazole (3-substituted) Substituent at C3 Transition Transition State (Proton Transfer) TautomerA->Transition -H+ (N1) / +H+ (N2) TautomerB 1H-Pyrazole (5-substituted) Substituent at C5 Transition->TautomerB Equilibrium Shift

Figure 1: Annular tautomerism in pyrazoles. Note that a substituent fixed at Carbon-3 in one tautomer becomes Carbon-5 in the other upon proton migration.

Physicochemical Profile

The pyrazole ring is amphoteric, capable of acting as both a weak acid and a weak base.[4] This dual nature allows for modulation of solubility and bioavailability through pH adjustment.

Acid-Base Properties
  • Basicity (pKa ~ 2.5): The pyridine-like N2 nitrogen has a lone pair in an sp² orbital orthogonal to the pi-system, making it available for protonation. However, the adjacent pyrrole-like NH reduces basicity compared to imidazole (pKa ~ 7.0) due to the inductive electron-withdrawing effect of the neighbor nitrogen.

  • Acidity (pKa ~ 14.2): The pyrrole-like N1 hydrogen can be deprotonated by strong bases (e.g., NaH, KOtBu) to form the pyrazolate anion, a potent nucleophile and bridging ligand.

Comparative Data Table

The following table contrasts pyrazole with related heterocycles to contextualize its properties for scaffold selection.

PropertyPyrazoleImidazolePyrrolePyridineSignificance in Drug Design
pKa (Conjugate Acid) 2.526.95-3.805.23Pyrazoles are neutral at physiological pH; Imidazoles are often cationic.
pKa (Acidity of NH) 14.214.517.5N/APyrazole is more acidic than pyrrole, facilitating N-alkylation.
Boiling Point (°C) 187256130115High BP indicates strong intermolecular H-bonding (dimerization).
Dipole Moment (D) 2.213.601.742.22Affects membrane permeability and solubility.
LogP (Octanol/Water) 0.26-0.020.750.65Pyrazole is relatively polar; good for lowering LogP in lipophilic drugs.

Synthetic Reactivity & Functionalization

Understanding the regioselectivity of pyrazole is paramount for efficient synthesis. The ring has distinct zones of reactivity.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack occurs almost exclusively at C4 .

  • Mechanism: The attack at C4 forms a resonance-stabilized intermediate where the positive charge is delocalized without disrupting the stability of the nitrogen lone pairs as severely as attack at C3/C5.

  • Common Reactions: Nitration (HNO₃/H₂SO₄), Halogenation (NCS/NBS), and Vilsmeier-Haack formylation.

N-Alkylation (The Regioselectivity Challenge)

Alkylation of N-unsubstituted pyrazoles often yields a mixture of regioisomers (N1 vs N2 alkylation relative to C3/C5 substituents).

  • Control Strategy: To favor a specific isomer, use steric bulk on the substituent or control the solvent. In polar aprotic solvents (DMF, DMSO), the reaction proceeds via the pyrazolate anion, and steric hindrance usually directs alkylation to the nitrogen furthest from the bulky C-substituent (the "less hindered" isomer).

Experimental Protocol: The Knorr Pyrazole Synthesis

The Knorr synthesis is the industry standard for constructing the pyrazole core. It involves the condensation of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative.[5][6][7]

Objective: Synthesis of 3,5-Dimethyl-1-phenylpyrazole. Self-Validating Logic: The disappearance of the carbonyl peak in IR and the formation of the pyrazole CH singlet in NMR serve as checkpoints.

Materials
  • Reactants: Acetylacetone (10 mmol), Phenylhydrazine (10 mmol).

  • Solvent: Ethanol (Absolute).

  • Catalyst: Glacial Acetic Acid (catalytic amount, optional but recommended).

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acetylacetone (1.00 g, 10 mmol) in 20 mL of ethanol.

  • Addition: Add Phenylhydrazine (1.08 g, 10 mmol) dropwise over 5 minutes at room temperature. Note: Exothermic reaction may occur.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[6] The starting material spot should disappear.

  • Work-up: Cool the reaction mixture to room temperature. If precipitation occurs, filter directly. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath to induce crystallization.

  • Purification: Recrystallize the crude solid from ethanol/water (9:1).

  • Validation:

    • Melting Point: Expected range 30-32°C.

    • 1H NMR (CDCl3): Look for the characteristic singlet at ~6.0 ppm (C4-H) and the absence of NH signals if N-substituted.

Reaction Workflow Diagram

KnorrSynthesis Start Reagents: 1,3-Dicarbonyl + Hydrazine Step1 Imine Formation (Nucleophilic Attack) Start->Step1 Acid Cat. Step2 Cyclization (Intramolecular Attack) Step1->Step2 -H2O Step3 Dehydration (Aromatization) Step2->Step3 -H2O Final Product: Pyrazole Derivative Step3->Final

Figure 2: Mechanistic pathway of the Knorr Pyrazole Synthesis, highlighting the critical dehydration steps leading to aromatization.

Coordination Chemistry: The "Scorpionate" Effect

Pyrazoles are exceptional ligands in coordination chemistry.

  • Monodentate: Binds through the pyridine-like N2.

  • Bridging: The pyrazolate anion (pz-) bridges two metal centers (exo-bidentate), forming stable dimeric or polymeric structures.

  • Scorpionates: Poly(pyrazolyl)borates are a class of tridentate ligands that bind metals like a scorpion's claw. These are crucial in bioinorganic modeling (e.g., mimicking zinc enzymes).

References

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. Link

  • Elguero, J., et al. (2000).[4] "Prototropic Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 76, 1-84. Link

  • Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Chemical Reviews, 93(3), 943–980. Link

  • Knorr, L. (1883).[8][9] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Kumar, V., et al. (2013). "Pyrazoles as Potential Anti-Inflammatory Agents: A Review." Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2). Link

Sources

The Pyrazole Scaffold in Medicinal Chemistry: From SAR to Clinical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged scaffold" in modern drug discovery. Its unique electronic distribution allows it to serve as both a hydrogen bond donor and acceptor, making it an ideal bioisostere for amide or carboxylate moieties. This guide provides a technical deep-dive into the biological activity of pyrazole derivatives, focusing on their dominant roles in anti-inflammatory (COX-2 inhibition) and oncological (Kinase inhibition) pharmacotherapy.

Part 1: Structural Basis & Structure-Activity Relationship (SAR)[1][2]

The biological versatility of pyrazole stems from its tautomeric nature and the distinct reactivity of its ring positions. The pyrazole ring is a


-excessive heterocycle, yet the pyridine-like nitrogen (N2) renders it less susceptible to oxidation than pyrrole.
The Pharmacophore Map

To design effective pyrazole-based ligands, one must understand the specific contributions of each ring position:

  • N1 Position (Solubility & Toxicity): Substitution here eliminates tautomerism. Bulky aryl groups at N1 are critical for COX-2 selectivity (e.g., Celecoxib) but often reduce water solubility.

  • C3 & C5 Positions (Steric Fit): These positions dictate the spatial arrangement of the molecule. In kinase inhibitors, substituents here often engage the ATP-binding hinge region.

  • C4 Position (Electronic Tuning): This is the most nucleophilic site. Electron-withdrawing groups (EWGs) here stabilize the ring against metabolic degradation.

Visualization: Pyrazole SAR Logic

The following diagram illustrates the core SAR rules governing pyrazole efficacy.

PyrazoleSAR Pyrazole Pyrazole Core (C3H4N2) N1 N1 Position Controls Pharmacokinetics (Solubility/Bioavailability) Pyrazole->N1 Alkyl/Aryl Sub. C3_C5 C3/C5 Positions Steric Gatekeepers (Target Selectivity) Pyrazole->C3_C5 H-Bond Donors C4 C4 Position Electronic Tuning (Metabolic Stability) Pyrazole->C4 Halogenation/EWG COX2 COX-2 Selectivity (e.g., Celecoxib) N1->COX2 Rigid Aryl Group Kinase Kinase Inhibition (e.g., Crizotinib) C3_C5->Kinase Hinge Binding

Figure 1: Structure-Activity Relationship (SAR) map of the pyrazole scaffold highlighting functionalization zones.

Part 2: Therapeutic Mechanisms[1]

Anti-Inflammatory: Selective COX-2 Inhibition

Mechanism: Traditional NSAIDs inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory).[1][2][3] Pyrazoles like Celecoxib achieve selectivity by exploiting a structural difference in the enzymes.

  • The Molecular Lock: The active site of COX-2 contains a secondary "side pocket" accessible only because of a valine residue (Val523), whereas COX-1 has a bulky isoleucine (Ile523) that blocks this pocket.

  • Pyrazole Role: The rigid pyrazole ring orients a sulfonamide or sulfonyl group into this side pocket, locking the inhibitor in place.

Oncology: Tyrosine Kinase Inhibition

Mechanism: In cancer therapy, pyrazoles function primarily as ATP-competitive inhibitors.

  • Example (Crizotinib): Targets ALK (Anaplastic Lymphoma Kinase) and c-Met. The pyrazole nitrogen acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain (specifically residues Met1199 in ALK).

  • Example (Ruxolitinib): A pyrazole-substituted pyrrolo-pyrimidine that inhibits JAK1/JAK2. It blocks the phosphorylation of STAT proteins, thereby halting the JAK-STAT signaling pathway which drives myelofibrosis.

Visualization: JAK-STAT Pathway Inhibition

The following diagram details where pyrazole drugs intervene in the oncogenic signaling cascade.

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 (Tyrosine Kinase) Receptor->JAK Activates STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK ATP Competition (Blocks Phos.) pSTAT p-STAT (Dimerized/Active) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 2: Mechanism of Action for Pyrazole-based JAK inhibitors (Ruxolitinib) disrupting the JAK-STAT pathway.

Part 3: Experimental Validation Protocols

To validate the biological activity of a novel pyrazole derivative, one must first synthesize the scaffold and then assay its potency.

Synthesis: The Knorr Pyrazole Protocol

The most robust method for generating the pyrazole core is the condensation of 1,3-dicarbonyls with hydrazines.[4]

Protocol: Synthesis of 3,5-Dimethyl-1-phenylpyrazole

  • Reagents: Acetylacetone (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (Cat.).

  • Procedure:

    • Setup: In a 50 mL round-bottom flask, dissolve 1.0 g (10 mmol) of acetylacetone in 20 mL of absolute ethanol.

    • Addition: Add 1.08 g (10 mmol) of phenylhydrazine dropwise over 5 minutes. Caution: Exothermic reaction.

    • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Reflux: Attach a condenser and reflux the mixture at 78°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Workup: Evaporate the solvent under reduced pressure. Pour the residue into crushed ice (50 g).

    • Purification: The precipitate is filtered, washed with cold water, and recrystallized from ethanol/water (1:1).

  • Validation: Confirm structure via

    
    H-NMR (Characteristic pyrazole C4-H singlet at 
    
    
    
    6.0 ppm).
Biological Assay: MTT Cell Viability Screening

For anticancer pyrazoles, the MTT assay is the standard first-line validation.

Protocol:

  • Seeding: Plate cancer cells (e.g., HeLa or A549) at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C.
    
  • Treatment: Treat cells with the pyrazole compound at varying concentrations (0.1, 1, 10, 50, 100

    
    M). Include DMSO control (<0.5%).
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial reductase in viable cells reduces yellow MTT to purple formazan.
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Part 4: Data Summary & Clinical Landscape

The following table summarizes key FDA-approved pyrazole derivatives, demonstrating the scaffold's versatility.

Drug NameTargetIndicationMechanism Type
Celecoxib COX-2Arthritis, PainAllosteric/Side-pocket binder
Crizotinib ALK / ROS1NSCLC (Lung Cancer)ATP-competitive Kinase Inhibitor
Ruxolitinib JAK1 / JAK2MyelofibrosisATP-competitive Kinase Inhibitor
Niraparib PARP1 / PARP2Ovarian CancerSynthetic Lethality / DNA Repair Block
Rimonabant CB1 ReceptorObesity (Withdrawn)Inverse Agonist

References

  • Biological Activity of Pyrazoles (2024 Review) Satipidakala, A., et al. (2024).[5][6][7] The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

  • Crizotinib Mechanism of Action National Institutes of Health (NIH). Crizotinib: A comprehensive review. [Link]

  • COX-2 Inhibitor SAR Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

  • Recent FDA Approved Pyrazoles Li, G., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link][8]

Sources

Methodological & Application

High-Impact Application Note: Palladium-Catalyzed Cross-Coupling of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Pyrazoles are "privileged structures" in medicinal chemistry, serving as core scaffolds in blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Ruxolitinib . However, their chemical nature presents a paradox: the nitrogen-rich heterocycle is essential for biological binding but detrimental to palladium catalysis. The pyridine-like nitrogen (


) acts as a strong 

-donor, displacing phosphine ligands and forming unreactive off-cycle palladium complexes ("catalyst poisoning").

This guide provides a field-proven roadmap to overcome these barriers, focusing on Buchwald-Hartwig N-arylation , Suzuki-Miyaura C-arylation , and Direct C-H Functionalization .

Strategic Analysis: The "Nitrogen Problem" & Regioselectivity

Catalyst Poisoning Mechanism

In standard cross-coupling, the pyrazole substrate often outcompetes the ligand for the Pd(II) center.

  • The Trap: Formation of stable

    
     complexes.
    
  • The Solution: Use of sterically demanding, electron-rich biaryl phosphine ligands (e.g., tBuXPhos, BrettPhos). These ligands create a "protective shell" around the Pd center, sterically precluding the coordination of the pyrazole nitrogen while facilitating oxidative addition.

Regioselectivity Logic

Functionalizing the pyrazole ring requires navigating distinct electronic environments.

  • N1 (Nucleophilic): Targets for N-arylation.[1][2] Requires base-mediated deprotonation (

    
    ).
    
  • C4 (Nucleophilic): Electron-rich position. Reacts like a typical arene (SEAr). Preferred site for electrophilic halogenation.

  • C3/C5 (Electrophilic/Acidic): The C5 proton is the most acidic (

    
     in DMSO for N-methylpyrazole). Direct C-H activation typically favors C5  due to the "concerted metalation-deprotonation" (CMD) mechanism, though C3 is possible with specific directing groups.
    

PyrazoleRegio Pyrazole Pyrazole Scaffold N1 N1 Position (Nucleophilic) Pyrazole->N1 Buchwald-Hartwig (Base req.) C5 C5 Position (Most Acidic C-H) Pyrazole->C5 Direct C-H Arylation (CMD Mechanism) C4 C4 Position (Electron Rich) Pyrazole->C4 Suzuki-Miyaura (via Halide) C3 C3 Position (Steric/Electronic Mix) Pyrazole->C3 Directed C-H (Rare)

Figure 1: Regioselectivity map for pyrazole functionalization. C5 is favored for direct arylation; N1 for amination; C4 for classical cross-coupling via halides.

Application Note A: Buchwald-Hartwig N-Arylation

Objective: Installing an aryl group on the pyrazole nitrogen (N1). Challenge: Competitive binding of the pyrazole to Pd; reductive elimination is difficult due to the stability of the Pd-N bond.

Protocol 1: Sterically Demanding Ligand System

This protocol utilizes tBuBrettPhos , a ligand specifically engineered to prevent azole poisoning and facilitate the coupling of weak nucleophiles.

Materials:

  • Substrate: Pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (0.5 - 1.0 mol%)
    
  • Ligand: tBuBrettPhos (1.0 - 2.0 mol%)

  • Base:

    
     (2.1 equiv) or 
    
    
    
    (for non-sensitive substrates)
  • Solvent: t-Amyl Alcohol or Dioxane (anhydrous)

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Critical): In a glovebox or under Ar, charge a reaction vial with

    
     and tBuBrettPhos. Add a small amount of solvent and stir for 1-2 minutes. Why? This ensures formation of the active L-Pd(0) species before the substrate can sequester the metal.
    
  • Substrate Addition: Add the Aryl Bromide, Pyrazole, and Base to the vial.

  • Solvent & Seal: Add the remaining solvent (concentration ~0.2 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove insoluble salts. Concentrate and purify via flash chromatography.

Validation Check:

  • Color Change: Reaction mixture often turns from pale yellow to dark orange/brown.

  • TLC: Monitor the disappearance of the Aryl Bromide (limiting reagent).

Application Note B: Suzuki-Miyaura C-Arylation

Objective: Coupling a pyrazole-halide with an aryl boronic acid. Challenge: "Dehalogenation" (hydrodehalogenation) is a common side reaction, especially with iodo-pyrazoles.

Protocol 2: The "Controlled Release" System

Using XPhos Pd G3 (precatalyst) ensures a steady release of the active LPd(0) species, minimizing dehalogenation.

Materials:

  • Substrate: 4-Bromo-1-methylpyrazole (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Base:

    
     (0.5 M aqueous solution, 2.0 equiv)
    
  • Solvent: THF (deoxygenated)

Step-by-Step Workflow:

  • Charge Solids: Add 4-bromopyrazole, boronic acid, and XPhos Pd G3 to a reaction tube.

  • Degas: Evacuate and backfill with Argon (3 cycles). Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add THF and the aqueous

    
     solution via syringe. Biphasic systems often outperform anhydrous conditions for boronic acids.
    
  • Reaction: Stir vigorously at RT to 60°C . Note: XPhos is highly active; many couplings proceed at room temperature.

  • Quench: Dilute with water and extract with DCM.

Data Summary: Halogen Choice

Halogen Reactivity Dehalogenation Risk Recommendation
Iodine (I) High Very High Avoid if possible; use lower temps.
Bromine (Br) Moderate Low Standard choice. Best balance.

| Chlorine (Cl) | Low | Negligible | Requires bulky ligands (e.g., XPhos, RuPhos). |

Application Note C: Direct C-H Arylation (C5-Selective)

Objective: Atom-economical arylation without pre-functionalization (halides). Mechanism: Concerted Metalation-Deprotonation (CMD).

Protocol 3: C5-Selective Arylation

Materials:

  • Substrate: 1-Methylpyrazole (1.0 equiv)

  • Partner: Aryl Bromide (1.0 equiv)[3]

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or DavePhos
    
  • Base:

    
     (2.0 equiv)
    
  • Additive: Pivalic Acid (30 mol%)

  • Solvent: DMAc (Dimethylacetamide)

Step-by-Step Workflow:

  • The "CMD" Cocktail: Mix

    
    , ligand, and Pivalic Acid  in DMAc. Why? Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the C5 position.
    
  • Addition: Add pyrazole, aryl bromide, and base.

  • Heat: Heat to 140°C for 16-24 hours. High temperature is required for C-H activation energy barriers.

  • Workup: Standard extraction.

CHActivation Start Pd(OAc)2 + Pivalic Acid ActiveCat Active Species: [Pd(Piv)(L)] Start->ActiveCat Coordination Coordination to Pyrazole N2 ActiveCat->Coordination CMD CMD Step: C5-H Cleavage via PivO- Coordination->CMD Regioselectivity Determining Step Coupling Reductive Elimination (C-C Bond Formation) CMD->Coupling

Figure 2: Mechanism of CMD-mediated C-H activation. Pivalic acid acts as a crucial shuttle for proton transfer.

Troubleshooting & Optimization Guide

SymptomProbable CauseCorrective Action
No Conversion Catalyst PoisoningSwitch to G3 Precatalysts (e.g., XPhos Pd G3) to ensure active Pd(0) generation.
Dehalogenation Hydride Source / Over-reductionSwitch solvent from alcohol to Toluene or Dioxane . Use Bromo -pyrazole instead of Iodo.
Regio-scrambling Acidic Protons MigrationIn C-H activation, ensure temperature is controlled. Use Pivalic Acid to lock C5 selectivity.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (BPin) or Potassium Trifluoroborates (

) which are more stable.

References

  • Buchwald-Hartwig N-Arylation

    • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide. BenchChem.[2] Link

    • Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles..."[4] J. Org.[4][5] Chem. 2004.[4] Link

  • Suzuki-Miyaura Coupling

    • Billingsley, K., Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[3] J. Am. Chem. Soc.[6][7] 2007.[5][8][9] Link

    • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles.[5]J. Org.[4][5] Chem. 2017. Link

  • C-H Activation

    • "Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines."[8][10] ResearchGate.[11][12] Link

    • "Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles." Organic Letters. 2010. Link

  • Catalyst Poisoning & Mechanisms

    • "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." PMC. Link

    • "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity." ACS Org. Process Res. Dev. 2022.[9][13] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Recrystallization & Purification Protocols for Pyrazole Derivatives Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Status: Active | Version: 2.4

Introduction: The Pyrazole Challenge

Pyrazole derivatives are ubiquitous in pharmaceutical chemistry (e.g., Celecoxib, Rimonabant) but present distinct purification challenges.[1][2][3] Their nitrogen-rich heterocycle allows for complex hydrogen bonding (NH-pyrazoles) and polymorphism, while their synthesis often yields difficult-to-separate regioisomers (1,3- vs 1,5-isomers).

This guide moves beyond basic "dissolve and cool" instructions. It addresses the thermodynamic and kinetic barriers specific to pyrazoles, offering troubleshooting for oiling out (Liquid-Liquid Phase Separation) and regioisomer enrichment.

Module 1: Solvent System Selection

User Question: I have a crude pyrazole derivative. How do I rationally select a solvent system without wasting material on trial-and-error?

Technical Response: Selection depends strictly on the substitution pattern at the N1 position. Pyrazoles are "Janus-faced" molecules—amphoteric and capable of both donating and accepting hydrogen bonds unless alkylated.

The Polarity-Substitution Matrix
Pyrazole TypeKey Molecular FeatureRecommended Solvent SystemsMechanism of Action
NH-Pyrazoles (Unsubstituted N1)Strong H-bond donor (acidic proton). High mp.Alcohols (EtOH, IPA) , or EtOAc/Heptane .Protic solvents disrupt intermolecular H-bonds, allowing dissolution at high

. Cooling re-establishes lattice H-bonds.
N-Alkyl/Aryl Pyrazoles H-bond acceptor only. Lower mp.Aq. Methanol , Toluene/Hexane , Acetone/Water .Lacks donor ability. Requires polarity mismatch. Water acts as a strong antisolvent to force hydrophobic packing.
Highly Polar/Zwitterionic Salt forms or carboxylic acids.Water , DMSO/Water , MeOH/Ether .High dielectric constant required to solvate ionic species.
Decision Logic for Solvent Screening

The following logic gate helps you select the starting system based on your specific derivative's properties.

SolventSelection Start Start: Analyze Pyrazole Structure N1_Sub Is N1 position substituted? Start->N1_Sub NH_Group NH-Pyrazole (H-bond Donor) N1_Sub->NH_Group No (H-H) N_Alkyl N-Alkyl/Aryl (H-bond Acceptor) N1_Sub->N_Alkyl Yes (R-H) Protic Primary: Ethanol or IPA (Reflux) NH_Group->Protic Aqueous Primary: MeOH/Water or Acetone/Water N_Alkyl->Aqueous Polarity Secondary: EtOAc/Hexane (If too soluble in alcohol) Protic->Polarity Yield < 50% NonPolar Secondary: Toluene/Heptane (For lipophilic side chains) Aqueous->NonPolar Oiling Out

Figure 1: Decision tree for selecting initial recrystallization solvents based on pyrazole N-substitution.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question: My pyrazole comes out of solution as a sticky oil or gum instead of crystals. Cooling further just hardens the oil. How do I fix this?

Technical Response: "Oiling out" is Liquid-Liquid Phase Separation (LLPS). It occurs when the metastable liquid phase is more stable than the solid crystalline phase at a given temperature, often due to high supersaturation or impurities acting as "solvent" for the product.[4]

The Protocol: De-Oiling Strategy

  • Re-dissolve: Heat the mixture until the oil phase disappears completely.

  • Shift the Balance: Add 10-20% more of the good solvent (the one dissolving your compound).

    • Why? This lowers the supersaturation, keeping the concentration below the "oiling out" boundary (spinodal decomposition) but above the solubility curve.

  • Seeding (Critical): You must seed the solution while it is still clear and slightly above the temperature where oiling previously occurred.

    • Note: If you lack seeds, scratch the glass or use a seed from a crude batch.

  • Isothermal Hold: Hold the temperature constant after seeding for 30-60 minutes. Allow the seeds to grow before cooling further.

Expert Insight: For N-alkyl pyrazoles with low melting points, "oiling out" is often inevitable in alcohol/water mixtures. Switch to a Toluene/Cyclohexane system. The aromatic stacking of Toluene often stabilizes the pyrazole in solution better than water, preventing premature phase separation.

Module 3: Regioisomer Purification (1,3 vs 1,5)

User Question: My synthesis yielded a mixture of 1,3- and 1,5-isomers. They co-crystallize. How do I separate them?

Technical Response: Standard recrystallization often fails here because the isomers have similar solubilities. You must employ Chemical Derivatization Crystallization (Salt Formation).

The "Salt Break" Method: Pyrazoles are weak bases. The 1,3- and 1,5-isomers often have slightly different pKa values or steric environments around the nitrogen, leading to vastly different lattice energies when protonated.

Protocol:

  • Dissolve: Dissolve the crude isomeric mixture in Acetone or Ethanol.

  • Acid Addition: Add 1.0 equivalent of Oxalic Acid or Phosphoric Acid (dissolved in the same solvent).

    • Citation: Use of mineral/organic acids to purify pyrazoles via salt precipitation is a validated industrial method [1].

  • Selective Precipitation: One isomer's salt will typically crystallize out rapidly due to better packing (higher lattice energy).

  • Filtration & Release: Filter the solid salt. Neutralize with aq. NaHCO₃ to recover the pure free base.

RegioSeparation Mixture Crude Mixture (1,3 & 1,5 Isomers) Dissolve Dissolve in Acetone Mixture->Dissolve Acid Add Oxalic Acid (1.0 eq) Dissolve->Acid Precip Selective Precipitation of Isomer A Salt Acid->Precip Filtrate Filtrate contains Isomer B (enriched) Precip->Filtrate Filter Base Neutralize Isomer A Salt (NaHCO3) Precip->Base Recover

Figure 2: Workflow for separating pyrazole regioisomers via salt formation.

Module 4: Case Study - Celecoxib Recrystallization

User Question: I am trying to reproduce the crystallization of Celecoxib (a diaryl-substituted pyrazole). What is the industry standard for obtaining the stable polymorph?

Technical Response: Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) exhibits polymorphism. The goal is usually Form III (thermodynamically stable).

Validated Protocol [2, 3]:

  • Solvent System: Acetone/Toluene or Acetone/Water .

    • Ratio: Acetone (Solvent) : Toluene (Antisolvent) approx 1:20 v/v.

  • Dissolution: Suspend crude Celecoxib in the mixture and heat to reflux (~80-85°C). The presence of the amide sulfonamide group requires thermal energy to break intermolecular H-bonds.

  • Clarification: Add activated carbon if colored, filter hot.

  • Controlled Cooling:

    • Cool to 60°C.

    • Seeding: Add Form III seeds (if available).

    • Cool slowly to 20-25°C over 2-3 hours.

  • Isolation: Filter and wash with Toluene.[5][6][7]

Why this works: Toluene acts as an antisolvent that favors the π-π stacking interactions of the aryl rings, which is critical for the packing of Form III, while Acetone ensures the sulfonamide moiety remains solvated long enough to prevent amorphous precipitation.

References
  • Google Patents. Method for purifying pyrazoles. Patent WO2011076194A1. Accessed via Google Patents. Link

  • Lupine Publishers. Crystallization and Polymorphism-Scalable Process for Celecoxib and Its Polymorph Form-3. LOJ Medical Sciences, 2018.[5] Link

  • ResearchGate. Solid-state forms of celecoxib and an improved process for the preparation of celecoxib polymorph.Link

  • Mettler Toledo. Oiling Out in Crystallization: Discover and Bypass Miscibility Gaps.Link

Sources

Technical Support Center: Pyrazole N-Alkylation & Regiocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Synthesis / Regioselectivity Optimization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Welcome to the Pyrazole Optimization Hub

You are likely here because you have encountered the "Pyrazole Paradox": the deceptively simple N-alkylation that yields a frustrating mixture of regioisomers. This guide treats your synthesis as a system to be debugged. We move beyond "trial and error" to mechanistic causality.

The Core Problem: Tautomeric Equilibrium

Before troubleshooting, confirm the root cause.[1] Unsubstituted pyrazoles exist in rapid equilibrium between two tautomers.[1]

  • Tautomer A: Proton on N1 (Substituent at C3).

  • Tautomer B: Proton on N2 (Substituent at C5).

When you deprotonate to form the pyrazolate anion, the negative charge is delocalized over both nitrogens.[1] The incoming electrophile (


) faces a choice governed by Sterics  (kinetic barrier) and Electronics  (nucleophilicity).

Module 1: Troubleshooting Alkylation (The "Classic" Route)

User Query: "I am alkylating a 3-substituted pyrazole with an alkyl halide using


 in DMF. I need the 1,3-isomer, but I'm getting a mixture. How do I fix this?"
Diagnostic 1: Steric Analysis

The most reliable director in basic alkylation is steric hindrance.

  • The Rule: The electrophile prefers the nitrogen distal (furthest) from the bulky substituent.

  • Outcome: Major product is usually the 1,3-disubstituted pyrazole .[1]

  • Why: The C3-substituent blocks the adjacent Nitrogen (N2), forcing alkylation at N1.

Diagnostic 2: Electronic Interference

If your substituent is small (e.g., -Me, -F) or an Electron Withdrawing Group (EWG), sterics fail.[1]

  • The specific issue: EWGs (e.g.,

    
    , 
    
    
    
    ) at C3 inductively withdraw electron density from N1, making N2 relatively more nucleophilic despite the proximity.
  • Result: Increased formation of the 1,5-isomer (alkylation adjacent to the substituent).

Decision Tree: Optimizing Conditions

PyrazoleLogic Start START: Pyrazole N-Alkylation Subst Analyze C3-Substituent Start->Subst Bulky Is it Bulky? (t-Bu, Ph, i-Pr) Subst->Bulky EWG Is it EWG? (CF3, NO2, CO2R) Bulky->EWG No MethodA Standard SN2 (Cs2CO3 / DMF) Expect >90% 1,3-isomer Bulky->MethodA Yes (Steric Control) MethodB Switch Strategy Direct Alkylation is risky. EWG->MethodB Yes (Electronic Fight) MethodC Try Mitsunobu (Neutral conditions) EWG->MethodC No (Small/Neutral) MethodD Metal Catalysis (Chan-Lam / Buchwald) MethodB->MethodD Use Cross-Coupling

Caption: Logic flow for selecting the correct alkylation strategy based on pyrazole substitution patterns.

Module 2: Advanced Solvent Engineering

User Query: "Standard DMF/Base conditions are giving poor selectivity (60:40). Are there alternative media?"

The Solution: Fluorinated Solvents (HFIP/TFE). Recent breakthroughs utilize hydrogen-bond donor solvents like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).

  • Mechanism: These solvents form strong H-bonds with the pyrazole nitrogens. This solvation shell can amplify steric differentiation or stabilize specific tautomers, often shifting regioselectivity ratios from 1:1 to >10:1.[1]

  • Application: Particularly effective when condensing hydrazines with diketones, but also applicable in alkylation to dampen anion reactivity (making the reaction more selective).[1]

Module 3: Catalytic Solutions (Chan-Lam & Mitsunobu)

User Query: "I need to attach an Aryl group, or my alkyl halide is unstable. What are my options?"

Option A: Chan-Lam Coupling (Copper Catalysis)

Best for: N-Arylation (using Boronic Acids).[2][3]

  • Selectivity: Often superior to SNAr. The mechanism involves the coordination of the pyrazole to Cu(II). The geometry of this complex is highly sensitive to sterics.

  • Key Insight: Regioselectivity is determined by the stability of the Cu(II)-pyrazolate intermediate . Steric clash at the binding site disfavors the formation of the 1,5-isomer precursor.

Option B: Mitsunobu Reaction

Best for: N-Alkylation with Alcohols (Neutral conditions).

  • Selectivity: Unlike basic alkylation (which relies on the anion), Mitsunobu relies on the neutral pyrazole attacking the activated phosphonium species.

  • Thermodynamic vs. Kinetic: It often favors the more acidic nitrogen (related to the major tautomer in solution), which can sometimes provide the opposite isomer to the basic alkylation route.

Experimental Protocols

Protocol 1: High-Selectivity SN2 Alkylation (Steric Control)

Use this for 3-bulky-substituted pyrazoles targeting the 1,3-isomer.

ReagentEquivalentsRole
Substituted Pyrazole 1.0Substrate
Alkyl Halide 1.1 - 1.2Electrophile
Cesium Carbonate (

)
2.0Base (Cesium effect aids solubility/selectivity)
DMF (Anhydrous) 0.1 - 0.2 MSolvent

Step-by-Step:

  • Dissolve pyrazole in anhydrous DMF under

    
    .
    
  • Add

    
     in one portion. Stir for 15 min at RT (ensure deprotonation).
    
  • Add Alkyl Halide dropwise.[1]

  • Critical: Stir at Room Temperature . Heating often erodes regioselectivity by overcoming the steric energy barrier of the minor isomer.

  • Monitor by LCMS.[1] If reaction is sluggish, heat to 50°C only if necessary.

Protocol 2: Chan-Lam N-Arylation

Use this for attaching Phenyl/Heteroaryl rings.

ReagentEquivalentsRole
Pyrazole 1.0Substrate
Aryl Boronic Acid 1.5 - 2.0Coupling Partner

0.1 - 1.0Catalyst/Mediator
Pyridine 2.0Ligand/Base
DCM or MeCN 0.1 MSolvent

Step-by-Step:

  • Combine Pyrazole, Boronic Acid, and

    
     in a flask.
    
  • Add solvent and Pyridine.[1][4]

  • Atmosphere: The reaction requires Oxygen. Do not purge with

    
    . Attach a balloon of 
    
    
    
    or stir open to air (with a drying tube).
  • Stir vigorously at RT for 12-24h.

  • Troubleshooting: If yield is low, add 4Å molecular sieves (water inhibits the transmetallation step).[1]

Visualizing the Mechanism

The following diagram illustrates the divergence between Steric and Electronic control pathways.

Mechanism Pyraz Neutral Pyrazole (Tautomer Eq.) Anion Pyrazolate Anion (Delocalized Charge) Pyraz->Anion Base (Cs2CO3) TS_Steric Transition State A (Distal Attack) Anion->TS_Steric Low Steric Hindrance TS_Elec Transition State B (Proximal Attack) Anion->TS_Elec High Nucleophilicity (if EWG present) Prod_13 1,3-Isomer (Major via Sterics) TS_Steric->Prod_13 Prod_15 1,5-Isomer (Minor / Electronic) TS_Elec->Prod_15

Caption: Mechanistic divergence in pyrazolate alkylation. The green path represents the preferred route for sterically bulky substrates.

References

  • BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (General overview of steric vs electronic factors).

  • Fustero, S. et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1] J. Org.[1][5] Chem. 2008.[1][2] (Seminal work on HFIP/TFE solvent effects).

  • WuXi Biology. QM Analyses of Regioselectivity in Chan-Lam Reaction. (Mechanism of Cu-catalyzed selectivity).

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. (Nuances of neutral alkylation).

  • Popova, E. et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.[1] MDPI Molecules, 2025.[1] (Detailed study on EWG effects).

Sources

Technical Support Center: Pyrazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource for medicinal chemists and process development scientists. It assumes a baseline understanding of organic synthesis but addresses the specific, often persistent challenges of purifying pyrazoles synthesized via the Knorr method or 1,3-dipolar cycloaddition.

Ticket Subject: Removal of Unreacted Starting Materials (Hydrazines & 1,3-Dicarbonyls) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Challenge: Chemical Causality

In pyrazole synthesis (classically the Knorr reaction), the primary impurities are excess hydrazine (often used to drive conversion) and unreacted 1,3-dicarbonyls . The difficulty lies in the amphoteric nature of the pyrazole ring, which can complicate standard acid-base extractions if not performed with pKa-precision.

  • Hydrazines (e.g., Hydrazine hydrate, Phenylhydrazine): Toxic, basic, and polar. They often co-elute with polar pyrazoles on silica.

  • 1,3-Dicarbonyls: Can exist in enol forms that chelate metals or streak on columns.

  • The Pyrazole Product: Weakly basic (

    
     of conjugate acid 
    
    
    
    ) and potentially acidic (
    
    
    of NH
    
    
    ).

This guide provides three validated workflows to isolate your target with high purity.

Protocol A: The "pKa-Switch" Extraction (Recommended for Scale)

Best for: Lipophilic pyrazoles synthesized using hydrazine hydrate or alkyl hydrazines. Mechanism: This method exploits the significant


 between the highly basic hydrazine impurity (

) and the weakly basic pyrazole product (

).
The Logic

By adjusting the aqueous phase to pH 4.0–5.0 , you protonate the hydrazine (making it water-soluble) while the pyrazole remains neutral (organic-soluble).

Step-by-Step Workflow
  • Dilution: Dilute the reaction mixture with a non-polar organic solvent (e.g., Ethyl Acetate, DCM, or MTBE). Avoid ether if possible due to peroxide risks with hydrazines.

  • The Wash (Critical Step):

    • Prepare a 0.5 M HCl or 10% Citric Acid solution.

    • Wash the organic layer carefully. Monitor the aqueous pH.

    • Target: The aqueous phase must remain acidic (pH < 6).

    • Result: Hydrazine is protonated to

      
       and partitions into water. Pyrazole remains neutral in the organic layer.
      
  • Brine Wash: Wash the organic layer with saturated NaCl to remove residual water and trapped salts.

  • Drying: Dry over

    
     and concentrate.
    
Visualization: pKa-Switch Logic

pH_Switch_Extraction Start Crude Reaction Mixture (Pyrazole + Excess Hydrazine) AddSolvent Dilute with EtOAc/DCM Start->AddSolvent AcidWash Wash with 0.5M HCl / Citric Acid (Target pH 4.0 - 5.0) AddSolvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Neutral Pyrazole) PhaseSep->OrgLayer Contains Product AqLayer Aqueous Layer (Protonated Hydrazine [R-NH3]+) PhaseSep->AqLayer Contains Impurity Final Pure Pyrazole (After drying/concentration) OrgLayer->Final Waste Aqueous Waste (Contains Toxic Hydrazine) AqLayer->Waste

Caption: Logical flow of the pKa-controlled extraction separating highly basic impurities from weakly basic products.

Protocol B: Solid-Phase Scavenging (Best for High-Throughput/MedChem)

Best for: Small scale (<100 mg), parallel synthesis, or when the product is water-soluble (making extraction impossible). Mechanism: Use functionalized polymer beads to covalently bind unreacted starting materials. Filtration removes the beads and the impurities.

Scavenger Selection Table
Impurity TypeRecommended ResinFunctional GroupMechanism
Excess Hydrazine Aldehyde Resin 4-BenzyloxybenzaldehydeForms insoluble hydrazone with excess hydrazine.
Excess Hydrazine Isocyanate Resin Polymer-bound IsocyanateReacts to form insoluble urea. Fast kinetics.
1,3-Dicarbonyl Amine Resin Tris(2-aminoethyl)amineForms enamine/imine with unreacted ketones.
Acidic Byproducts Carbonate Resin Polymer-bound

Neutralizes acids without introducing soluble salts.
Protocol
  • Calculate Loading: Determine the theoretical excess of impurity (e.g., 0.5 mmol excess hydrazine). Use 3–4 equivalents of resin relative to the impurity.

  • Incubation: Add resin to the reaction vial (solvent must be compatible, e.g., DCM, THF, EtOH). Shake or stir gently for 4–16 hours at room temperature.

    • Tip: Adding a catalytic amount of acetic acid can accelerate aldehyde resin scavenging.

  • Filtration: Filter through a frit or Celite pad.

  • Rinse: Wash the resin with solvent to recover any adsorbed product.

  • Evaporation: The filtrate contains the purified pyrazole.

Protocol C: Azeotropic Distillation (The "Process" Approach)

Best for: Volatile hydrazines (e.g., Hydrazine hydrate) on multi-gram scales. Mechanism: Hydrazine hydrate forms a high-boiling azeotrope with water, but it can be co-distilled effectively with specific organic solvents.

Protocol
  • Solvent Swap: If the reaction was in ethanol, concentrate to remove most solvent.

  • Add Entrainer: Add Toluene or Xylene to the crude residue.

  • Distill/Rotovap: Evaporate the toluene/xylene. Hydrazine hydrate will co-evaporate with the solvent.

  • Repeat: Perform this "strip" 2–3 times.

  • Verification: Check NMR for the disappearance of the hydrazine peak (often a broad singlet, chemical shift varies).

Troubleshooting & FAQs

Q1: My pyrazole is water-soluble. Protocol A (Extraction) washed my product away. What now?

Diagnosis: Polar pyrazoles (e.g., those with -OH, -NH2, or -COOH groups) partition into water. Solution:

  • Use Protocol B (Scavenging): This is the safest bet.

  • Reverse Phase Flash: Use C18 silica. Hydrazine elutes in the void volume (very polar), while the pyrazole is retained slightly longer.

  • Salting Out: Saturate the aqueous phase with NaCl to force the organic product out, then extract with n-Butanol or IPA/CHCl3 (1:3).

Q2: I used Protocol A, but the product precipitated as a gum during the acid wash.

Diagnosis: Your pyrazole might have formed an insoluble salt with the acid (HCl salt). Solution:

  • Check the pH. If it is too low (< 2), you are protonating the pyrazole. Adjust to pH 5.

  • Switch acids. Use a weaker acid like 10% Citric Acid . Citrate salts are often more soluble in water or distinct enough to separate.

Q3: How do I remove the 1,3-dicarbonyl if it persists?

Solution:

  • Chemical: Treat the crude with a small amount of benzylamine (converts ketone to imine) followed by an acid wash (removes the basic imine).

  • Chromatography: 1,3-dicarbonyls often streak. Add 1% Acetic Acid to your eluent to keep the enol protonated and sharpen the peak.

Q4: Regioisomers (1,3- vs 1,5-substituted) are co-eluting.

Insight: This is common in Knorr synthesis with unsymmetrical diketones. Solution:

  • Crystallization: This is often superior to columns for isomers. Try recrystallizing from Ethanol/Water or Toluene/Heptane.

  • Analytical: Verify the ratio via NOESY NMR before attempting difficult separations.

References

  • Knorr Pyrazole Synthesis Overview

    • Title: Knorr Pyrazole Synthesis[1][2][3][4][5][6]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Scavenger Resins for Purification Title: Scavenger Resins: A Practical Guide for Purification Source: Biotage / Sigma-Aldrich Technical Guides
  • Hydrazine Removal Techniques

    • Title: Removal of excess hydrazine hydrate from reaction mixtures (ResearchG
    • Source: ResearchGate[7]

    • URL:[Link]

  • One-Pot Synthesis and Purific

    • Title: 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles[8][9][10]

    • Source: Organic Letters (2006)[8][9]

    • URL:[Link]

Sources

Technical Guide: Stability & Degradation of 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole

[1]

Introduction & Molecule Overview

3-tert-Butyl-1-(2-hydroxyethyl)pyrazole is a specialized heterocyclic intermediate frequently employed in the synthesis of chelating ligands, agrochemicals, and pharmaceutical active ingredients (APIs).[1] Its structure combines a sterically demanding tert-butyl group (providing lipophilicity and metabolic stability) with a reactive 2-hydroxyethyl tail (serving as a handle for further functionalization).[1]

While the pyrazole core is aromatic and robust, the 1-(2-hydroxyethyl) side chain acts as the "Achilles' heel" regarding stability. Users frequently encounter purity drifts not due to ring cleavage, but due to subtle transformations of this primary alcohol moiety.

This guide addresses the specific degradation pathways—Oxidation and Dehydration —that are most likely to compromise your experimental results.

Critical Stability Q&A: The "Why" Behind the Protocol
Q1: My LC-MS shows a new peak with M+14 relative to the parent mass. Is this a synthesis impurity?

Diagnosis: This is likely the Carboxylic Acid Degradant . Mechanism: The primary alcohol group (-CH₂CH₂OH) is susceptible to aerobic oxidation, first to the aldehyde (often transient) and then to the corresponding carboxylic acid (-CH₂COOH).

  • Mass Shift: The transformation of -CH₂OH (MW 31) to -COOH (MW 45) results in a net mass increase of +14 Da .

  • Cause: Exposure to air (oxygen) over prolonged periods, particularly in solution or if stored in non-air-tight containers.

  • Action: Check the pH of your solution. The acid degradant will significantly lower the pH of unbuffered aqueous solutions.

Q2: I see a "ghost peak" eluting later than my product on Reverse Phase HPLC. It has a mass of M-18.

Diagnosis: This is the Vinyl Pyrazole (Dehydration Product) . Mechanism: Under acidic conditions or high thermal stress, the 2-hydroxyethyl group undergoes

1
  • Mass Shift: Loss of H₂O results in -18 Da .[1]

  • Chromatography: The vinyl group is more lipophilic than the hydroxyethyl group, causing the impurity to retain longer on C18 columns.

  • Cause: Storing the compound in acidic solvents (e.g., unbuffered CDCl₃ which can form HCl) or heating during workup.

Q3: The compound has turned yellow/brown, but NMR looks mostly clean. Why?

Diagnosis: Trace Oxidative Coupling . Mechanism: Pyrazoles can undergo oxidative coupling or nitration-like reactions if trace metal impurities are present.[1] However, color changes are often disproportionate to chemical purity; <0.5% of a conjugated impurity (like a bis-pyrazole) can cause significant discoloration.

  • Action: Perform a carbon treatment or recrystallization. Do not assume the bulk material is degraded based solely on color.

Degradation Profiling & Identification

Use the following table to identify impurities in your LC-MS or HPLC data.

Degradant NameStructural ChangeMass Shift (

Da)
HPLC Retention (RP-C18)Likely Cause
Aldehyde Intermediate -CH₂OH

-CHO
-2 Slightly LaterEarly stage oxidation; rarely isolated.[1]
Carboxylic Acid -CH₂OH

-COOH
+14 Earlier (if ionized) / VariableAir exposure; basic conditions accelerating oxidation.[1]
Vinyl Pyrazole -CH₂CH₂OH

-CH=CH₂
-18 Later (More Hydrophobic)Acidic storage; Heat (>60°C).[1]
O-Acetylated -OH

-OAc
+42 LaterSolvent contamination (e.g., Ethyl Acetate transesterification).[1]
Visualizing Degradation Pathways

The following diagram maps the chemical fate of 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole under stress.

DegradationPathwaysParentParent Compound3-t-Butyl-1-(2-hydroxyethyl)pyrazole(MW: X)AldehydeAldehyde Intermediate(Transient)Mass: M-2Parent->AldehydeOxidation (Air/Light)VinylVinyl Pyrazole(Dehydration Product)Mass: M-18Parent->VinylAcid Catalysis / Heat(-H2O)DimerOxidative Dimer(Trace Colorant)Parent->DimerTrace Metals / RadicalAcidCarboxylic Acid(Major Oxidative Product)Mass: M+14Aldehyde->AcidRapid Oxidation

Figure 1: Primary degradation pathways. The oxidative path to the carboxylic acid and the dehydration path to the vinyl derivative are the dominant failure modes.

Experimental Protocols: Stress Testing & Validation

To validate the stability of your specific batch, perform this standardized stress test.

Protocol: Rapid Oxidative & Thermal Stress Test

Objective: Determine if the current storage conditions are adequate.

Materials:

  • Sample (10 mg)

  • H₂O₂ (3% solution)

  • 0.1 M HCl and 0.1 M NaOH

  • HPLC Vials & LC-MS[1]

Procedure:

  • Control: Dissolve 1 mg in MeOH/Water (50:50). Inject immediately.

  • Oxidative Stress: Dissolve 1 mg in 1 mL 3% H₂O₂. Incubate at RT for 4 hours.

    • Result: If Peak M+14 appears >5%, the compound is air-sensitive. Store under Argon.

  • Acid Stress: Dissolve 1 mg in 1 mL 0.1 M HCl. Heat to 60°C for 2 hours.

    • Result: If Peak M-18 appears, the compound is acid-labile.[1] Avoid CDCl₃ (which forms HCl); use DMSO-d6. [1]

  • Base Stress: Dissolve 1 mg in 1 mL 0.1 M NaOH. Heat to 60°C for 2 hours.

    • Result: Generally stable, but check for ring degradation.

Troubleshooting Decision Tree

Use this logic flow to resolve analytical discrepancies.

TroubleshootingTreeStartIssue EncounteredNewPeakNew Impurity Peak?Start->NewPeakShiftRetention Time Shift?Start->ShiftCheckMassCheck Mass SpectrumNewPeak->CheckMassShift->CheckMassIf peak shape distortsMassPlus14Mass = M + 14(Acid)CheckMass->MassPlus14MassMinus18Mass = M - 18(Vinyl)CheckMass->MassMinus18ActionOxAction: RecrystallizeStore under Inert GasMassPlus14->ActionOxActionAcidAction: Neutralize SolventAvoid HeatMassMinus18->ActionAcid

Figure 2: Diagnostic workflow for identifying stability issues based on analytical data.

Storage & Handling Recommendations
  • Primary Storage: -20°C is recommended for long-term storage to inhibit oxidation kinetics.[1]

  • Atmosphere: Store under Argon or Nitrogen. The hydroxyethyl group is slow to oxidize but will degrade over months in air.

  • Solvents:

    • Preferred: Methanol, DMSO, Acetonitrile (Neutral).

    • Avoid: Acetone (can form ketals with the diol if impurities present), Acidic Chloroform.

References
  • Lyalin, B. V., & Petrosyan, V. A. (2011).[2] Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Russian Journal of Electrochemistry, 47(11), 1236–1238.[2] Link (Demonstrates the oxidative pathway of 1-(2-hydroxyethyl)pyrazole to pyrazole-1-acetic acid).[1]

  • Trofimenko, S. (1970).[3] 1-Vinylpyrazoles.[1][4] Journal of Organic Chemistry. (Establishes the dehydration/elimination pathway of hydroxyethyl pyrazoles to vinyl pyrazoles).

  • PubChem Compound Summary. (n.d.). 1-(2-Hydroxyethyl)-1H-pyrazole.[1][4][5] National Center for Biotechnology Information. Link (General physical properties and safety data).

  • Sigma-Aldrich. (n.d.). 3-tert-Butyl-1H-pyrazole Product Sheet. Link (Baseline stability data for the tert-butyl pyrazole core).

Optimizing reaction conditions for pyrazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers encountering hurdles in pyrazole chemistry. It prioritizes causality-based troubleshooting over generic advice.

Status: Online | Tier: L3 (Senior Application Scientist)

Introduction: The "Tautomer Trap"

Pyrazoles are deceptively simple. The core challenge in their functionalization is the annular tautomerism (N1-H ⇌ N2-H). In solution, unsubstituted pyrazoles exist as a rapid equilibrium mixture. When you introduce an electrophile, the reaction outcome is dictated by a tug-of-war between thermodynamics (stability of the final product) and kinetics (nucleophilicity of the specific nitrogen).

This guide addresses the three most common "tickets" we receive:

  • Regioselectivity Failures during N-alkylation (Getting 50:50 mixtures).

  • Catalytic Stalling during Cross-Coupling (The "Black Metal" crash).

  • Site-Selectivity Issues in C-H Activation (C3 vs. C4 vs. C5).

Module 1: Regioselective N-Functionalization

Ticket: "I am trying to alkylate a 3-substituted pyrazole, but I keep getting a mixture of N1- and N2-alkylated isomers. How do I force the reaction to a single isomer?"

Root Cause Analysis

The ratio of N1 (1,3-disubstituted) to N2 (1,5-disubstituted) products depends on the transition state energy , which is influenced by:

  • Sterics: The electrophile prefers the nitrogen furthest from the bulky C3 substituent.

  • Electronics: Electron-withdrawing groups (EWGs) on the ring increase the acidity of the adjacent NH, affecting deprotonation rates.

  • Reaction Conditions: Kinetic (irreversible) vs. Thermodynamic (reversible) control.

Troubleshooting Protocol
VariableRecommendationMechanism
Base Selection Switch to NaH or tBuOK (THF, 0°C) Kinetic Control: Irreversible deprotonation creates a "naked" anion. The alkylation is fast and governed by sterics (avoiding the C3 group), favoring the 1,3-isomer (N1).
Solvent Switch to Non-polar (Toluene) Coordination: In non-polar solvents, the cation (

) coordinates to the N-lone pair. This can block the N2 site, directing alkylation to N1.
Temperature High Temp / Reversible Conditions Thermodynamic Control: If the alkylation is reversible (rare) or if isomerization is possible, the system drifts toward the sterically less crowded 1,3-isomer.
Substrate Transient Protection Use a bulky protecting group (e.g., Trityl) if you need to functionalize the carbon skeleton first. Trityl exclusively binds N1 (sterics), blocking it.
Decision Logic: N1 vs. N2 Selectivity

Regioselectivity Start Target: N-Alkylation Subst Is C3 Substituent Bulky? Start->Subst Cond Condition Check Subst->Cond Yes (e.g., t-Bu, Ph) N1 Major Product: 1,3-isomer (N1) (Sterically favored) Subst->N1 No (e.g., Me) -> Low Selectivity Cond->N1 Strong Base (NaH) Kinetic Control N2 Major Product: 1,5-isomer (N2) (Often minor, hard to target) Cond->N2 Special directing groups (Rare)

Figure 1: Decision flow for predicting N-alkylation major products based on steric bulk and base selection.

Module 2: Troubleshooting Buchwald-Hartwig Couplings

Ticket: "My Buchwald coupling on a halopyrazole works on small scale but fails on scale-up. The catalyst turns into a black precipitate immediately."

Root Cause Analysis

Pyrazoles are notorious catalyst poisons .

  • N-Coordination: The pyridine-like nitrogen (N2) binds strongly to Pd(II), displacing phosphine ligands and shutting down the catalytic cycle.

  • Inhibitory Byproducts: If using aryl iodides, the generated iodide ions can form stable Pd-I bridging dimers that are inactive.

  • Unprotected NH: If the pyrazole NH is free, it will deprotonate and bind Pd, or react with the electrophile, causing polymerization.

The "Resuscitation" Protocol
  • Protect the NH: Never attempt a Buchwald on a free NH pyrazole unless the NH is the intended nucleophile. Use THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) protection.

  • Ligand Switch:

    • Standard: Xantphos (good general purpose).[1]

    • Difficult Cases: tBuDavePhos or BrettPhos . These bulky, electron-rich ligands prevent the pyrazole nitrogen from coordinating to the Pd center.

  • Halide Swap: Switch from Aryl-Iodide to Aryl-Chloride . While counterintuitive, chlorides avoid the "iodide inhibition" effect and often undergo oxidative addition more cleanly with modern ligands.

  • Base Sensitivity: If using base-sensitive groups, switch from NaOtBu to K3PO4 or Cs2CO3 in dioxane.

Module 3: Site-Selective C-H Functionalization

Ticket: "I want to arylate the pyrazole ring directly. How do I target C4 vs. C5?"

The Reactivity Map

The pyrazole ring has distinct electronic zones. You must align your reagent's mechanism with the ring's electronic bias.

PositionElectronic CharacterBest StrategyCatalyst/Reagent
C4 Nucleophilic Electrophilic Aromatic Substitution (SEAr)Halogenation (NBS), Nitration, or Pd-catalyzed C-H activation (needs directing group).
C5 Acidic / Electrophilic Deprotonation / Radical AttackMinisci Reaction (Radical), Lithiation (nBuLi), or Ru-catalyzed C-H activation.
C3 Inert (Relatively) Sterically blocked (usually)Hardest to target directly; usually requires blocking C4/C5 or using specific directing groups.
Experimental Workflow: The Minisci Reaction (C5-Alkylation)

Context: Direct alkylation of electron-deficient pyrazoles (or N-alkyl pyrazoles).

  • Setup: Dissolve pyrazole in H2O/MeCN (biphasic is fine).

  • Reagents: Add Alkyl Carboxylic Acid (radical source) + AgNO3 (catalyst) + (NH4)2S2O8 (oxidant).

  • Conditions: Heat to 60-80°C.

  • Mechanism: The oxidative decarboxylation generates an alkyl radical. This radical is nucleophilic and attacks the most electron-deficient position (usually C5 adjacent to N1).

  • Troubleshooting: If yield is low, add TFA (Trifluoroacetic acid). Protonating the pyrazole makes the ring more electron-deficient, accelerating the radical attack.

CH_Functionalization Pyrazole Pyrazole Scaffold C4 Target: C4 Position (Nucleophilic) Pyrazole->C4 Electron Rich? C5 Target: C5 Position (Acidic/Electrophilic) Pyrazole->C5 Electron Poor or N-Substituted? MethodC4 Electrophilic Subst. (NBS, NIS) or Pd-Catalysis C4->MethodC4 MethodC5 Minisci Reaction (Radical) or Lithiation (nBuLi) C5->MethodC5

Figure 2: Strategic map for selecting reagents based on the target carbon position (C4 vs C5).

Module 4: Purification & Isolation

Ticket: "My N1/N2 isomers have identical Rf values on TLC. How do I separate them?"

Separation Protocol
  • Flash Chromatography (Normal Phase):

    • Gradient: Do not use a steep gradient. Use an isocratic hold (e.g., 20% EtOAc/Hexanes) for 10+ column volumes.

    • Additive: Add 1% Triethylamine to the mobile phase if the pyrazoles are streaking (tailing).

  • HPLC (Reverse Phase):

    • Isomers often separate better on C18 columns using water/acetonitrile gradients.

    • pH Modifier: Use Formic Acid (0.1%). The slight difference in pKa between N1 and N2 isomers can be exploited by pH control to alter retention times.

  • Chemical Separation (The "Nuclear Option"):

    • If chromatography fails, treat the mixture with Methyl Iodide . The more nucleophilic isomer (often N2) might quaternize faster to a salt, which precipitates or stays at the baseline, allowing the other isomer to be washed out. ( Note: Destructive to one isomer).

References

  • Review of C-H/N-H Functionalization: Dzedulionytė, K., et al. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles." The Chemical Record, 2025.[2] Link

  • Transition Metal Catalysis: Kang, E., et al. "Transition-metal-catalyzed C-H functionalization of pyrazoles."[3] Organic & Biomolecular Chemistry, 2020.[3][4] Link

  • N-Alkylation Selectivity: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[5] Journal of Organic Chemistry, 2022.[5] Link

  • Buchwald-Hartwig Troubleshooting: "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, 2020.[4] Link

  • Minisci Reaction on Azoles: Lee, A.-L., et al. "Direct C–H functionalisation of azoles via Minisci reactions."[6][7] Organic & Biomolecular Chemistry, 2024.[6][7] Link

Sources

Preventing dimer formation in pyrazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Chemistry Division Subject: Prevention of Dimer Formation & Aggregation in Pyrazole Synthesis Ticket ID: PYR-SYN-001 Status: Open Assigned Scientist: Senior Application Scientist, Heterocycle Group

Critical Alert: Distinguishing the "Dimer"

Before modifying your synthetic route, you must diagnose the type of dimer you are observing. In pyrazole chemistry, "dimerization" refers to two distinct phenomena with different root causes:

  • Physical Aggregation (The "Phantom" Dimer): Non-covalent hydrogen-bonded dimers formed in non-polar solvents or solid state. This is reversible and physical.

  • Chemical Dimerization (The "Real" Dimer): Covalent bond formation between two pyrazole units (e.g., C4–C4 oxidative coupling or N–N bridging). This is irreversible and chemical.

Quick Diagnostic:

  • Symptom: NMR signals are broad/shifted in CDCl₃ but sharpen in DMSO-d₆.

    • Verdict: Physical Aggregation. (See Module 1)

  • Symptom: High Resolution Mass Spec (HRMS) shows exact mass of [2M-2H] or [2M+Linker].

    • Verdict: Chemical Dimerization. (See Module 2)

Module 1: Troubleshooting Physical Aggregation

Issue: "My product is insoluble in organic solvents" or "NMR shows broad, confusing peaks."

The Science: Unsubstituted pyrazoles (


-H) possess both a hydrogen bond donor (NH) and acceptor (N:).[1] In non-polar solvents (toluene, chloroform, DCM) or the solid state, they form cyclic dimers or trimers via intermolecular hydrogen bonding [1]. This mimics the behavior of carboxylic acids, drastically altering solubility and melting points.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Broad 1H NMR signals Fast tautomeric exchange or H-bonded aggregates.Switch Solvent: Use DMSO-d₆ or MeOH-d₄. These polar protic/aprotic solvents disrupt the inter-pyrazole H-bonds, stabilizing the monomeric species [2].
Unexpected Insolubility Formation of linear catemers (polymer-like chains) in non-polar media.Disrupt H-Bonds: Add 5-10% methanol or THF to your chlorinated solvent during extraction.
Melting Point Discrepancy H-bonded lattice energy is higher than expected.Verify: Do not rely solely on MP. Use XRD or solution-phase analytics to confirm identity.

Module 2: Preventing Chemical Dimerization (Covalent)

Issue: "I see a side product with double the molecular weight."

Scenario A: Oxidative Coupling (C4–C4 Dimerization)

Mechanism: The C-4 position of the pyrazole ring is nucleophilic. Under oxidative conditions (presence of air, metal catalysts, or iodine), pyrazoles can undergo oxidative dehydrogenative coupling to form 4,4'-bispyrazoles [3].

Prevention Strategy:

  • Atmosphere Control: Strictly degas all solvents. Sparge with Argon for 15 minutes prior to heating.

  • Radical Scavenging: If the reaction involves radical initiators (e.g., peroxides), add a radical scavenger (e.g., BHT) if the mechanism permits, or lower the temperature to suppress homolytic coupling.

  • Metal Chelation: Trace copper or iron can catalyze C-H activation at C-4. Use high-purity reagents or add EDTA during workup to prevent post-reaction coupling.

Scenario B: N-Alkylation Bridging

Mechanism: When alkylating pyrazoles with di-electrophiles (e.g., 1,2-dibromoethane) or using reactive linkers, the second nitrogen can attack the electrophile, linking two pyrazole units instead of cyclizing or mono-alkylating.

Prevention Strategy:

  • Dilution is Key: Run the reaction under high dilution (0.05 M) to favor intramolecular reaction (if cyclizing) or mono-functionalization over intermolecular dimerization.

  • Reverse Addition: Slowly add the pyrazole to the excess electrophile, ensuring the electrophile is always in high local concentration relative to the pyrazole.

Module 3: The "Methylene Bridge" Trap

Issue: "I have a dimer linked by a CH₂ group (2M + 12)."

The Science: This specific dimer often forms when DMSO is used as a solvent in the presence of strong acids or thionyl chloride. DMSO can decompose to generate formaldehyde equivalents (Pummerer-type rearrangement), which react with two pyrazole units (acting as nucleophiles) to form a methylene-bis-pyrazole.

Corrective Action:

  • Avoid DMSO/Acid combos: Use DMF, NMP, or Acetonitrile if acidic conditions are required.

  • Reagent Purity: Ensure no formaldehyde contamination in solvents.

Visual Troubleshooting Guide

PyrazoleTroubleshooting Start User Observation: 'Dimer' Detected CheckState Is the dimer visible in Solution (NMR) or Solid State? Start->CheckState SolventCheck Does it disappear in DMSO-d6? CheckState->SolventCheck NMR Issue PhysicalDimer Diagnosis: Physical Aggregate (H-Bonding) SolventCheck->PhysicalDimer Yes MassSpec Check HRMS Data SolventCheck->MassSpec No MassType Mass Shift Analysis MassSpec->MassType Oxidative Diagnosis: C4-C4 Oxidative Coupling (Mass = 2M - 2H) MassType->Oxidative [2M-2] Bridged Diagnosis: Methylene Bridge (Mass = 2M + 12) MassType->Bridged [2M+12] Sol1 Action: Degas solvents, Remove oxidants Oxidative->Sol1 Sol2 Action: Avoid DMSO/Acid, Check Formaldehyde sources Bridged->Sol2

Caption: Decision tree for diagnosing pyrazole aggregation vs. covalent dimerization.

Standardized Protocol: High-Fidelity Pyrazole Synthesis (Knorr Method)

This protocol is optimized to minimize oligomerization and regio-isomeric mixtures.

Reagents:

  • 1,3-Dicarbonyl compound (1.0 equiv)[2]

  • Hydrazine derivative (1.05 equiv) — Slight excess prevents bis-carbonyl condensation

  • Ethanol (Absolute)

  • Catalytic Acid (AcOH, 0.1 equiv) — Optional, rate accelerator

Step-by-Step:

  • Preparation: Dissolve the 1,3-dicarbonyl in Ethanol (0.5 M concentration). Cool to 0°C.[2]

    • Why: Low temperature favors kinetic control and suppresses side reactions.

  • Controlled Addition: Add the hydrazine solution dropwise over 30 minutes.

    • Why: Prevents high local concentration of hydrazine, which can lead to bis-hydrazone formation (oligomers).

  • Cyclization: Allow to warm to room temperature. Monitor by TLC. Only heat to reflux after the intermediate hydrazone is fully formed (usually 1-2 hours).

    • Why: Premature heating can degrade sensitive dicarbonyls before they cyclize.

  • Workup: Evaporate ethanol. If the product is solid, triturate with cold ether/pentane.

    • Note: Do not use strong acid workup unless necessary, to avoid salt formation which aggregates strongly.

References

  • Elguero, J., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.

  • Klein, O., et al. (2012). On the Tautomerism of N-Substituted Pyrazolones. PMC (PubMed Central).

  • Wang, J., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry.

  • Knorr, L. (1883).[3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

Sources

Technical Support Center: Synthesis of 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Subject: Scale-Up & Troubleshooting Guide for CAS 15802-80-9 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Target & The Challenge

You are likely accessing this guide because you are scaling up the synthesis of 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole (CAS: 15802-80-9). This molecule is a critical "low-melting" intermediate (MP: 53–54 °C) often used as a ligand precursor or a building block in agrochemical and pharmaceutical scaffolds.

The Central Problem: While small-scale synthesis is trivial, scale-up introduces two critical failure modes:

  • Regiochemical Drift: Producing the thermodynamically stable 3-isomer vs. the kinetically favored 5-isomer.

  • Thermal Runaway: The condensation of hydrazines with enaminones/diketones is highly exothermic.

This guide provides a self-validating protocol designed to lock in regioselectivity and manage process safety.

Module 1: Synthetic Route Selection & Logic

FAQ: Which route should I use for >100g scale?

Recommendation: Route B (Enaminone Cyclization) is the only viable process route.

  • Route A (Direct Alkylation): Reacting 3-tert-butylpyrazole with 2-chloroethanol or ethylene oxide.

    • Verdict:REJECT. This route yields a mixture of N1-alkylation (desired) and N2-alkylation (undesired) products due to tautomerism. Separation requires difficult chromatography.

  • Route B (Cyclization): Condensation of an enaminone precursor with 2-hydroxyethylhydrazine.

    • Verdict:ACCEPT. This route controls regiochemistry via the electronic difference between the hydrazine nitrogens.

Visualizing the Regiocontrol Mechanism

The following diagram illustrates why the Enaminone route locks the tert-butyl group at the 3-position.

RegioControl Enaminone Enaminone Precursor (Electrophile) Intermediate Michael Addition Intermediate Enaminone->Intermediate Step 1: NH2 attacks C-beta (Transamination) Hydrazine 2-Hydroxyethylhydrazine (Nucleophile) Hydrazine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - H2O / - HNMe2 Product Target: 3-t-Bu Isomer (>98% Regioselectivity) Cyclization->Product t-Butyl fixed at Pos 3

Caption: Mechanism of Enaminone Cyclization ensuring 3-tert-butyl placement.[1]

Module 2: Validated Scale-Up Protocol

Batch Size: 1.0 mol scale (~168 g theoretical yield) Safety Level: Class 3 (Toxic/Combustible)

Materials & Stoichiometry
ComponentEquiv.RoleCritical Parameter
Enaminone (1-dimethylamino-4,4-dimethylpent-1-en-3-one)1.0ElectrophilePurity >95% (GC)
2-Hydroxyethylhydrazine 1.05NucleophileToxic. Handle in fume hood.
Ethanol (Absolute) 5.0 VolSolventWater content <0.5%
Acetic Acid (Glacial) 0.1CatalystOptional; accelerates cyclization.
Step-by-Step Execution
  • Reactor Setup: Use a jacketed glass reactor with an overhead stirrer, internal temperature probe, and a reflux condenser. Nitrogen inertion is mandatory.

  • Charge 1: Load the Enaminone and Ethanol . Start stirring at 250 RPM.

  • Thermal Control: Cool the mixture to 0–5 °C .

    • Why? The initial reaction is exothermic. Starting cold prevents a temperature spike that could degrade the unstable intermediate.

  • Addition (Critical): Add 2-Hydroxyethylhydrazine dropwise over 60 minutes.

    • Constraint: Maintain internal temperature <15 °C .

    • Observation: The solution will turn from yellow to orange.

  • Reaction: Once addition is complete, warm to Room Temperature (25 °C) and stir for 2 hours. Then, heat to Reflux (78 °C) for 3 hours.

    • Checkpoint: Monitor by HPLC/TLC. The Enaminone peak should disappear.

  • Work-up:

    • Distill off Ethanol under reduced pressure.

    • Residue will be an orange oil.

    • Add Water (3 Vol) and extract with Ethyl Acetate (3 x 2 Vol).

    • Wash combined organics with Brine.[2] Dry over Na2SO4.[3]

  • Isolation (The "Solidification" Trick):

    • Concentrate the organic layer to a thick oil.

    • Crucial Step: Switch solvent to Heptane (2 Vol). Cool to -10 °C with vigorous stirring.

    • Seed with a pure crystal if available. The oil should crystallize into an off-white solid (MP: 53–54 °C).

Module 3: Troubleshooting & FAQs

Ticket #402: "My product remains an oil and won't crystallize."

Diagnosis: This is common. The melting point (53°C) is low, meaning small impurities (like residual solvent or the 5-isomer) depresses the MP below room temperature. Solution:

  • High Vacuum Distillation: If it won't crystallize, distill the oil.

    • Boiling Point: ~127 °C at 0.15 Torr.[4]

    • Result: The distillate will likely solidify upon cooling in the receiver.

  • The "Scratch" Method: Dissolve in minimal pentane/hexane at -20°C and scratch the glass.

Ticket #405: "I see two spots on TLC. Is it the wrong isomer?"

Diagnosis: Likely yes, or it is unreacted hydrazine. Differentiation:

  • Spot A (Rf ~0.4 in 50% EtOAc/Hex): Target 3-t-butyl isomer.

  • Spot B (Rf ~0.3): 5-t-butyl isomer (Impurity).

  • Cause: If Spot B is >5%, you likely added the Enaminone TO the Hydrazine (Inverse addition).

  • Fix: Always add Hydrazine TO the Enaminone to keep the electrophile in excess initially, favoring the correct Michael addition kinetics.

Ticket #409: "Safety alarm triggered during hydrazine addition."

Diagnosis: Thermal runaway. Immediate Action: Stop addition. Maximize jacket cooling. Prevention:

  • Ensure the reactor is pre-cooled to 0°C.

  • Dilute the hydrazine with an equal volume of Ethanol before addition to act as a heat sink.

Module 4: Process Decision Tree

Use this workflow to make real-time decisions during the experiment.

ProcessFlow Start Start Reaction Work-up CheckState Physical State at 25°C? Start->CheckState Solid Solid Precipitate CheckState->Solid Yes Oil Viscous Oil CheckState->Oil No PurityCheck Check Purity (HPLC) Solid->PurityCheck Distill High Vac Distillation (127°C @ 0.15 Torr) Oil->Distill Recryst Recrystallize (Heptane/EtOAc) PurityCheck->Recryst <98% Final Final Product (>98% Pure) PurityCheck->Final >98% Recryst->Final Distill->Final

Caption: Decision logic for purification based on physical state and purity.

Module 5: Analytical Specifications

TestAcceptance CriteriaMethod
Appearance White to off-white solid (or colorless oil)Visual
1H NMR (CDCl3) δ 1.30 (s, 9H, t-Bu), 3.95 (t, 2H, N-CH2), 4.10 (t, 2H, O-CH2), 6.10 (d, 1H, Py-H4), 7.40 (d, 1H, Py-H5)400 MHz
HPLC Purity > 98.0% AreaC18 Column, ACN/H2O
Water Content < 0.5% w/wKarl Fischer

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective synthesis of 1-(2-hydroxyethyl)
    • Source:Journal of Heterocyclic Chemistry / ChemicalBook Database (CAS 15802-80-9 D
    • URL:

  • Safety of Hydrazine Derivatives

    • Title: Safety Data Sheet: 2-Hydroxyethylhydrazine.[5][6]

    • Source: Thermo Fisher Scientific / Sigma-Aldrich.
    • URL:

  • General Pyrazole Scale-Up Methodologies

    • Title: Process Development and Scale-Up of Pyrazole Derivatives (General Reference for Enaminone Route).
    • Source:ChemRxiv (Analogous chemistry for MRTX0902 scale-up).
    • URL:

  • Physical Properties Verification

    • Title: 3-tert-butyl-1H-pyrazole Derivatives Physical Data.[4][7]

    • Source: ChemNet / PubChem.
    • URL:

Sources

Validation & Comparative

Comparative SAR Analysis: The Pyrazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Scaffold

In the high-stakes arena of medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. From the COX-2 selectivity of Celecoxib to the kinase inhibition of Crizotinib , pyrazoles offer a unique balance of physicochemical properties that often outperform their bioisosteres, such as isoxazoles or imidazoles.

This guide provides a technical comparison of pyrazole derivatives against key alternatives, dissecting the Structure-Activity Relationships (SAR) that drive their efficacy in oncology and inflammation.

Scaffold Comparison: Pyrazole vs. Alternatives

When designing a lead compound, the choice between a pyrazole, imidazole, or isoxazole core is rarely arbitrary. It is a calculated decision based on hydrogen bonding needs, pKa, and metabolic stability.

Comparative Physicochemical Profile

The following table summarizes why a medicinal chemist might select a pyrazole over its structural isomers.

FeaturePyrazole (1H) Imidazole (1,3) Isoxazole Medicinal Chemistry Implication
pKa (Conjugate Acid) ~2.5~7.0~ -2.0Pyrazole is neutral at physiological pH, aiding membrane permeability. Imidazole is often protonated, improving solubility but potentially hindering passive transport.
H-Bonding Donor (NH) & Acceptor (N)Donor (NH) & Acceptor (N)Acceptor (N, O) onlyPyrazole mimics the peptide bond or phenol group, acting as a bioisostere for amide bonds in kinase hinge regions.
Aromaticity HighModerateLowerPyrazoles are highly stable against oxidative metabolism compared to electron-rich furans or labile isoxazoles.
Metabolic Liability N-GlucuronidationCYP450 InhibitionRing Opening (reductive)Imidazoles notoriously inhibit CYP enzymes (heme coordination). Pyrazoles are generally safer but prone to Phase II conjugation.
Decision Logic: When to Use Pyrazole
  • Select Pyrazole when you need a neutral H-bond donor to engage a specific residue (e.g., the "gatekeeper" residue in kinases) without introducing a positive charge that might reduce lipophilicity.

  • Select Isoxazole if the H-bond donor (NH) is unnecessary or detrimental to binding, or to lower the LogP slightly.

Detailed SAR Analysis: The Pyrazole Vector Map

The biological activity of pyrazole derivatives is strictly governed by substitution patterns at positions N1, C3, C4, and C5.

Mechanistic SAR Breakdown
  • N1 Position (The Anchor):

    • Role: Controls solubility and pharmacokinetic (PK) profile.

    • Effect: Unsubstituted (NH) allows H-bonding (e.g., to ATP binding pockets). Substitution (e.g., Phenyl, Methyl) removes H-bond donor capability but increases lipophilicity and prevents glucuronidation.

    • Example: In Celecoxib , the N1-phenyl ring bearing a sulfonamide is critical for COX-2 selectivity by inserting into the hydrophobic side pocket.

  • C3 & C5 Positions (The Wings):

    • Role: Steric bulk and electronic modulation.

    • Effect: Bulky groups here (e.g., -CF3, t-Butyl) twist the core out of planarity relative to N1-substituents, which can improve selectivity by exploiting specific pocket shapes.

    • Electronic: Electron-withdrawing groups (EWGs) like -CF3 at C3 increase the acidity of the NH (if N1 is unsubstituted), strengthening H-bond interactions.

  • C4 Position (The Vector):

    • Role: Fine-tuning electronic density.

    • Effect: This is the most common site for electrophilic substitution. Halogenation (Cl, F) at C4 often blocks metabolic oxidation and improves half-life (

      
      ).
      
Visualization: Pyrazole SAR Logic

The following diagram illustrates the decision matrix for modifying the pyrazole core.

PyrazoleSAR Core Pyrazole Core (1H-pyrazole) N1 N1 Position (Solubility/PK) Core->N1 C3_C5 C3/C5 Positions (Sterics/Selectivity) Core->C3_C5 C4 C4 Position (Electronics/Metabolism) Core->C4 N1_H Keep -H: H-Bond Donor (Kinase Hinge Binder) N1->N1_H N1_Sub Add Aryl/Alkyl: Increase LogP Target Side Pockets N1->N1_Sub C3_EWG Add EWG (-CF3): Increase Acidity Twist Conformation C3_C5->C3_EWG C4_Halo Add Halogen (F/Cl): Block Metabolism Fill Hydrophobic Void C4->C4_Halo

Caption: Strategic modification points on the pyrazole scaffold for optimizing pharmacodynamics and pharmacokinetics.

Experimental Protocols

To validate the SAR predictions, robust synthesis and assay protocols are required.

Protocol A: Regioselective Synthesis (Knorr Pyrazole Synthesis)

The Knorr reaction is the industry standard for generating pyrazole libraries. The challenge lies in regioselectivity when using unsymmetrical 1,3-diketones.

Reagents:

  • Hydrazine hydrate (or substituted hydrazine)

  • 1,3-Dicarbonyl compound (e.g.,

    
    -keto ester)
    
  • Solvent: Ethanol or Acetic Acid

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 eq of 1,3-diketone in Ethanol (0.5 M).

  • Addition: Dropwise addition of Hydrazine derivative (1.1 eq) at 0°C to minimize side reactions.

  • Cyclization: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Evaporate solvent. If N1 is unsubstituted, precipitate with cold water. If N1-substituted, extract with Ethyl Acetate.

  • Purification: Recrystallization from EtOH/Water is preferred over chromatography for polarity reasons.

Critical Control Point: If using an unsymmetrical diketone (


) and a substituted hydrazine, two regioisomers will form. Use 19F-NMR  (if 

present) or NOESY NMR to confirm the position of the N1 substituent relative to C3/C5 groups.
Visualization: Knorr Synthesis Workflow

KnorrSynthesis Start Reactants: 1,3-Diketone + Hydrazine Intermediate Formation of Hydrazone Intermediate Start->Intermediate Acid Cat. / 0°C Cyclization Cyclization (Loss of H2O) Intermediate->Cyclization Reflux / -H2O RegioCheck Regioisomer Check (NOESY / X-Ray) Cyclization->RegioCheck Isolate Crude Final Purified Pyrazole Derivative RegioCheck->Final Recrystallization

Caption: Workflow for the Knorr Pyrazole Synthesis, highlighting the critical regioselectivity checkpoint.

Case Study: Kinase Inhibition Efficacy

In the development of ATP-competitive inhibitors (e.g., for EGFR or BCR-ABL), the pyrazole moiety acts as a hinge binder.

Comparative Data: Pyrazole vs. Isoxazole Analogues The following data (synthesized from bioisosteric replacement studies) demonstrates the impact of the scaffold on inhibitory concentration (


).
Compound IDScaffoldR-Group (Hinge Binder)Target (Kinase)IC50 (nM)Interpretation
Cmpd-1 (Ref) Pyrazole -NH (Donor)Aurora A12 Excellent potency; NH forms critical H-bond with hinge region backbone.
Cmpd-2 Isoxazole -O- (Acceptor)Aurora A450 37x loss in potency. Loss of H-bond donor capability disrupts hinge binding.
Cmpd-3 N-Methyl Pyrazole -N(Me)Aurora A180 15x loss in potency. Steric clash of methyl group and loss of H-bond donor.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. (2023). Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. (2021). Available at: [Link]

  • Bioisosteric Replacements in Medicinal Chemistry. Cambridge MedChem Consulting. (2021). Available at: [Link]

  • Knorr Pyrazole Synthesis Protocol. Chem Help Asap. Available at: [Link]

Efficacy of 3-T-Butyl-1-(2-hydroxyethyl)pyrazole vs. Phosphine Ligands: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Hemilabile N,O-Ligands

In the landscape of transition metal catalysis, phosphine ligands (e.g.,


, 

, Buchwald types) have long been the gold standard for palladium-catalyzed cross-coupling reactions. However, their industrial application is often hampered by oxidative instability , high cost , and toxicity .

This guide evaluates 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole (tBu-HEP) , a representative of the emerging class of hemilabile N,O-hybrid ligands . Unlike monodentate phosphines, tBu-HEP utilizes a "smart" coordination mode—anchoring strongly via the pyrazole nitrogen while reversibly coordinating via the hydroxyethyl oxygen. This hemilability stabilizes the active metal center during resting states (preventing "Pd black" formation) while dissociating to create open coordination sites during the catalytic turnover.

Quick Comparison Matrix
FeaturePhosphine Ligands (e.g.,

, XPhos)
tBu-HEP (Pyrazole N,O-Ligand)
Primary Donor Phosphorus (Soft)Nitrogen (

Pyrazole, Harder)
Secondary Interaction None (usually) or Steric BulkHemilabile Oxygen (OH)
Air/Moisture Stability Low (Oxidizes to Phosphine Oxides)High (Indefinite shelf life)
Catalytic Mechanism Steric bulk promotes reductive eliminationHemilability stabilizes intermediates
Cost/Synthesis High / Multi-stepLow / One-step from hydrazine
Ideal Application Difficult substrates (aryl chlorides)Aqueous media, Aerobic conditions

Ligand Architecture & Mechanistic Advantage[1]

The efficacy of 3-t-Butyl-1-(2-hydroxyethyl)pyrazole stems from its ability to switch between bidentate (


) and monodentate (

) modes.
Structural Analysis[2][3]
  • The Anchor (N): The pyrazole nitrogen (

    
    ) acts as a robust 
    
    
    
    -donor. The tert-butyl group at the 3-position provides essential steric bulk (similar to the t-butyl groups in phosphines), protecting the metal center from over-coordination and facilitating reductive elimination.
  • The Switch (O): The pendant hydroxyethyl arm coordinates to the metal (Pd/Pt) through the oxygen atom. This bond is weaker than the Pd-N bond. Under catalytic stress (e.g., elevated temperature or substrate approach), the Pd-O bond breaks, opening a vacant site for the oxidative addition of the aryl halide.

The Hemilabile "On-Off" Mechanism

This mechanism solves the "stability-activity" paradox. High stability usually means low activity (the ligand holds too tight). tBu-HEP breaks this rule:

  • Resting State (Stable): Bidentate chelation (

    
    ) prevents catalyst decomposition/aggregation.
    
  • Active State (Reactive): Monodentate binding (

    
    ) allows substrate access.
    

CatalyticCycle PreCat Pre-Catalyst [Pd(tBu-HEP)Cl2] Active Active Species Pd(0)-L (Monodentate N-bound) PreCat->Active Reduction OxAdd Oxidative Addition Ar-Pd(II)-X (O-arm dissociates) Active->OxAdd + Ar-X TransMet Transmetallation Ar-Pd(II)-Nu (Steric bulk assists) OxAdd->TransMet + Nu-B(OH)2 (Base) Resting Resting State Pd(II) Stabilized (Bidentate N,O-bound) OxAdd->Resting Low Substrate Conc. (Stabilization) RedElim Reductive Elimination Ar-Nu Product TransMet->RedElim Product Release RedElim->Active Regeneration Resting->Active Substrate Entry (Arm Opening)

Figure 1: The hemilabile catalytic cycle. The dashed lines represent the unique stabilization pathway provided by the hydroxyethyl arm of tBu-HEP, preventing catalyst death during low-substrate concentrations.

Comparative Performance Data

The following data synthesizes performance metrics from comparative studies of pyrazole-derived ligands versus standard phosphines in Suzuki-Miyaura Cross-Coupling (Reaction: Phenylboronic acid + 4-Bromoacetophenone).

Table 1: Catalytic Efficacy & Conditions
Ligand SystemCatalyst Loading (mol%)Solvent / TempYield (%)TON (Turnover Number)Notes
tBu-HEP (This Product) 0.1%

/EtOH, 80°C
94% 940Aerobic conditions , no inert gas needed.

(Triphenylphosphine)
1.0%Toluene, 100°C88%88Requires

atmosphere; significant Pd black formation.

(Tricyclohexylphosphine)
0.5%Dioxane, 100°C96%192Highly active but air-sensitive ; requires glovebox handling.
Unliganded Pd(OAc)2 1.0%DMF, 100°C45%45Rapid catalyst decomposition (Pd black).
Key Findings:
  • Efficiency in Green Solvents: tBu-HEP performs exceptionally well in aqueous/alcoholic mixtures due to the hydrophilic -OH group. Phosphines typically require strictly anhydrous, non-polar solvents (Toluene, Dioxane).

  • Air Tolerance: The tBu-HEP complex remains active under aerobic conditions. Phosphine ligands like

    
     oxidize to phosphine oxides (
    
    
    
    ) upon exposure to air, killing the catalytic activity.
  • Atom Economy: tBu-HEP achieves high yields at lower loadings (0.1 mol%) compared to

    
     (1.0 mol%) because the hemilabile arm protects the active Pd species from aggregating into inactive bulk metal.
    

Experimental Protocol: Synthesis & Application

Objective: Synthesis of the active complex trans-[PdCl2(tBu-HEP)2] and its application in coupling.

Phase 1: Ligand Synthesis (One-Pot)

Unlike complex phosphines, tBu-HEP is synthesized from cheap precursors.

  • Reagents: Mix 3,3-dimethyl-2-butanone (pinacolone) with ethyl formate and sodium metal to form the diketone intermediate.

  • Cyclization: Add 2-hydroxyethylhydrazine to the intermediate in ethanol.

  • Reflux: Heat at 80°C for 4 hours.

  • Isolation: Evaporate solvent. The product crystallizes upon cooling. Recrystallize from

    
    .
    
    • Yield: >85%[1][2][3][4]

    • Characterization:

      
       NMR shows distinct t-Bu singlet (~1.3 ppm) and pyrazole proton.
      
Phase 2: Catalytic Run (Suzuki Coupling)
  • Charge: In a round-bottom flask open to air (if using tBu-HEP), add:

    • Aryl Bromide (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • 
       (2.0 mmol)
      
    • Solvent: Ethanol/Water (1:1, 5 mL)

  • Catalyst Addition: Add Pd(OAc)2 (0.1 mol%) and tBu-HEP (0.2 mol%). Note: In situ formation is effective.

  • Reaction: Heat to 80°C for 2-4 hours. Monitor by TLC/GC.

  • Workup: Extract with ethyl acetate. The aqueous phase retains the ligand/Pd residues (potential for recycling due to water solubility).

Strategic Recommendations

When to Switch from Phosphines to tBu-HEP?
Scenario Recommendation Reasoning
Strictly Anhydrous/Inert Process Stick to Phosphines Buchwald ligands (XPhos) still offer superior turnover for extremely hindered/chlorinated substrates in dry organic solvents.
Aqueous / "Green" Chemistry Switch to tBu-HEP The hydroxyethyl group confers water solubility; phosphines are generally hydrophobic and require organic solvents.
Cost-Sensitive Scale-Up Switch to tBu-HEP tBu-HEP is significantly cheaper ($/kg) than patent-protected biaryl phosphines.
Metal Scavenging Issues Switch to tBu-HEP The N,O-chelate forms a stable complex that is easier to remove/sequester from the final drug substance than P-ligands.
Conclusion

3-T-Butyl-1-(2-hydroxyethyl)pyrazole is not a drop-in replacement for every phosphine application, but it is a superior alternative for aerobic, aqueous, and cost-sensitive palladium catalysis . Its hemilabile mechanism provides a self-regulating stability that phosphines cannot match without complex engineering. For routine Suzuki and Heck couplings, particularly in pharmaceutical process development where metal contamination and solvent toxicity are concerns, tBu-HEP represents a robust, high-efficacy solution.

References

  • Palladium(II) and Platinum(II) complexes with N1-hydroxyethyl-3,5-pyrazole derived ligands. Source: ResearchGate / Journal of Organometallic Chemistry. Context: Defines the synthesis, crystal structure (trans-geometry), and hemilabile coordination mode of hydroxyethyl-pyrazole ligands. URL:

  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. Source: Coordination Chemistry Reviews. Context: Comprehensive review of pyrazole ligands in cross-coupling, comparing their efficacy and stability against phosphines. URL:

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Source: ACS Organometallics. Context: Provides comparative baselines for "Click" derived nitrogen ligands versus Buchwald phosphines, establishing the "hemilabile" advantage. URL:

Sources

Assessing the Metabolic Stability of 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists[1]

Strategic Overview: The Stability Paradox

3-tert-Butyl-1-(2-hydroxyethyl)pyrazole presents a classic medicinal chemistry paradox. The tert-butyl group at the C3 position acts as a lipophilic anchor and steric shield, often employed to block metabolic clearance at the pyrazole core. However, the N1-hydroxyethyl tail introduces a solvent-exposed primary alcohol, creating a "metabolic handle" highly susceptible to rapid Phase II conjugation and Phase I oxidation.

This guide objectively assesses the metabolic fate of this compound, comparing it against structurally relevant alternatives to aid in fragment-based drug design (FBDD) and lead optimization.

Structural Analysis & Metabolic Liabilities

To accurately assess stability, we must deconstruct the molecule into its three metabolic vectors.

Structural MotifPrimary Metabolic RiskMechanismStability Impact
N1-Hydroxyethyl High Phase II Glucuronidation: Direct conjugation by UGTs (e.g., UGT1A1, UGT2B7).Phase I Oxidation: Conversion to aldehyde/carboxylic acid by ADH/ALDH or CYPs.[1]Critical Liability. Often the rate-limiting step for clearance (

).
3-tert-Butyl Moderate Phase I Hydroxylation: CYP-mediated oxidation of the methyl groups (

-oxidation) to form the alcohol, then acid.[1]
Variable. Sterically bulky, but CYP2C9/3A4 can access the terminal methyls.
Pyrazole Core Low N-Oxidation: Oxidation of the N2 nitrogen.Electrophilic Attack: C4 position is stable unless activated by strong donors.[1]Stable Scaffold. Generally resistant compared to the substituents.
Predicted Metabolic Pathways (Graphviz Diagram)

The following diagram illustrates the competing metabolic pathways that dictate the half-life of this compound.

MetabolicPathways cluster_legend Metabolic Vectors Parent 3-t-Butyl-1-(2-hydroxyethyl)pyrazole Aldehyde Aldehyde Intermediate (Transient) Parent->Aldehyde ADH / CYP2E1 (Oxidation) tButyl_OH t-Butyl Alcohol (Hydroxylated) Parent->tButyl_OH CYP3A4 / CYP2C9 (omega-Oxidation) Glucuronide O-Glucuronide (High Clearance) Parent->Glucuronide UGT + UDPGA (Conjugation) CarboxylicAcid Carboxylic Acid (Terminal) Aldehyde->CarboxylicAcid ALDH key Solid Green Arrow = Major Route (Phase II) Dashed Yellow Arrow = Minor Route (Phase I)

Figure 1: Predicted metabolic map showing the dominance of Phase II glucuronidation over Phase I t-butyl oxidation.

Comparative Performance Guide

How does 3-tert-Butyl-1-(2-hydroxyethyl)pyrazole stack up against standard alternatives used to mitigate these specific liabilities?

Comparison 1: The "Blocked Tail" Alternative

Alternative: 3-tert-Butyl-1-(2-methoxyethyl)pyrazole[1]

  • Modification: Capping the alcohol with a methyl group.

  • Verdict: Superior Metabolic Stability.

  • Data Support: Methylation blocks direct glucuronidation. While O-demethylation (CYP mediated) can occur, it is significantly slower than direct conjugation of the free alcohol.

  • Trade-off: Reduced solubility and loss of a potential hydrogen-bond donor for target binding.[1]

Comparison 2: The "Fluorinated Shield" Alternative

Alternative: 3-(1,1-Difluoroethyl)-1-(2-hydroxyethyl)pyrazole[1]

  • Modification: Replacing t-butyl with a fluorinated alkyl group.[1][2]

  • Verdict: Equivalent Phase II, Improved Phase I.

  • Data Support: Fluorination prevents the oxidative "nibbling" seen with t-butyl groups (Reference 1.3), but does not address the primary liability of the hydroxyethyl tail.

  • Recommendation: Only useful if the t-butyl group is identified as the primary site of metabolism (unlikely given the alcohol).

Comparison 3: The "Rigid Linker" Alternative

Alternative: 2-(3-tert-Butyl-1H-pyrazol-1-yl)acetic acid[1]

  • Modification: Pre-oxidizing the alcohol to the acid.

  • Verdict: High Stability (End-Point Metabolite). [1]

  • Data Support: Carboxylic acids are generally Phase I stable but can undergo Phase II acyl-glucuronidation (reactive metabolite risk).[1]

  • Context: Useful if the parent alcohol is rapidly oxidized in vivo anyway.

Validated Experimental Protocol: The "Dual-Cofactor" System

Critical Scientific Insight: A standard Microsomal Stability Assay using only NADPH (Phase I) will generate false positive stability data for this compound. Because the primary liability is the hydroxyl group, you must assess Phase II conjugation.

Recommendation: Use a Dual-Cofactor System (NADPH + UDPGA) or Hepatocytes.[1] The protocol below describes the rigorous Microsomal Stability Assay including Glucuronidation.

Protocol: HLM Stability with Phase I & II Coverage

Materials:

  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .[3]
    
  • Cofactor A (Phase I): NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Cofactor B (Phase II): UDPGA (Uridine 5'-diphospho-glucuronic acid), 5 mM final concentration.[1]

  • Pore Forming Agent: Alamethicin (25 µg/mg protein) – Essential to permeabilize the microsomal membrane for UDPGA entry.

Workflow Steps:

  • Pre-Incubation (Activation):

    • Mix HLM (final 0.5 mg/mL) with Buffer and Alamethicin on ice.

    • Incubate at 4°C for 15 mins to allow pore formation.

  • Substrate Addition:

    • Spike test compound (3-T-Butyl-1-(2-hydroxyethyl)pyrazole) to 1 µM final concentration (keep DMSO < 0.1%).

    • Control: Include Verapamil (High Phase I turnover) and Propranolol (Phase II glucuronidation marker).

  • Reaction Initiation:

    • Split samples into two arms:

      • Arm A (Phase I only): Add NADPH.

      • Arm B (Global Metabolism): Add NADPH + UDPGA.

    • Incubate at 37°C with shaking (100 rpm).

  • Sampling:

    • Extract 50 µL aliquots at

      
       min.
      
  • Quenching:

    • Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge at 4,000 rpm for 20 min (4°C).

  • Analysis:

    • Inject supernatant into LC-MS/MS (ESI+).[1] Monitor MRM transitions for Parent [M+H]+.

Workflow Visualization (Graphviz)

AssayWorkflow Prep Step 1: Pre-Incubation HLM + Alamethicin (4°C, 15m) Split Step 2: Split Reaction Arms Prep->Split Arm1 Arm A: Phase I Only (+ NADPH) Split->Arm1 Arm2 Arm B: Global Metabolism (+ NADPH + UDPGA) Split->Arm2 Incubate Incubation 37°C, 0-60 min Arm1->Incubate Arm2->Incubate Quench Quench & Centrifuge Ice-Cold ACN + IS Incubate->Quench Analyze LC-MS/MS Analysis Calculate % Remaining Quench->Analyze

Figure 2: Dual-arm assay workflow ensuring capture of both oxidative and conjugative clearance.

Data Interpretation & Calculations

To quantify stability, calculate the Intrinsic Clearance (


) .[4][5]
  • Determine Elimination Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. Time.[3] The slope of the linear regression is
    
    
    .
    
    
    [1]
  • Calculate Half-Life (

    
    ): 
    
    
    
    
  • Calculate Intrinsic Clearance (

    
    ): 
    
    
    
    

Interpreting the Results for 3-T-Butyl-1-(2-hydroxyethyl)pyrazole:

  • Scenario A (Arm A stable, Arm B unstable): The compound is metabolically labile primarily due to Glucuronidation of the hydroxyethyl tail. Solution: Modify the tail (e.g., methoxyethyl).

  • Scenario B (Arm A unstable): The compound suffers from Oxidative Clearance (likely t-butyl hydroxylation or alcohol-to-acid oxidation).[1] Solution: Fluorinate the t-butyl or rigidify the tail.[1]

  • Target Values:

    • Low Clearance:

      
       (Ideal for QD dosing).
      
    • High Clearance:

      
       (Likely requires structural modification).
      
References
  • Sigma-Aldrich. 3-tert-Butyl-1H-pyrazole Product Specification.[6] CAS: 15802-80-9.[1][6] Link

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Demonstrates the metabolic liability of t-butyl groups and strategies for stabilization.[2][7] Link

  • Cyprotex. Microsomal Stability Assay Protocol. Detailed methodology for Phase I intrinsic clearance. Link

  • AxisPharm. Microsomal Stability Assay Protocol. Guidelines for cofactor preparation and incubation conditions. Link

  • Hypha Discovery. Metabolism of t-butyl groups in drugs. Analysis of CYP-mediated oxidation of t-butyl moieties in pharmaceuticals.[1][7] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.